methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-5-8(12(15)17-2)3-4-10(11)9-6-13-14-7-9/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGJBJOQBKONQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193968 | |
| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623119-26-5 | |
| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623119-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate: Strategic Scaffold for Kinase Inhibitor Discovery
This guide details the technical profile, synthetic utility, and pharmacological mechanism of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , a critical intermediate in the discovery of small-molecule kinase inhibitors.
Executive Summary & Chemical Identity
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a specialized chemical intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. It serves as a precursor to the 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid pharmacophore, a "privileged scaffold" designed to target the ATP-binding pocket of serine/threonine and tyrosine kinases, most notably Rho-associated protein kinase 2 (ROCK2) and Fibroblast Growth Factor Receptors (FGFR) .
| Property | Specification |
| Systematic Name | Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Core Moiety | 4-Phenylpyrazole (Kinase Hinge Binder) |
| Primary Application | Synthesis of ROCK2, JAK, and FGFR inhibitors |
| Key Reactivity | Ester hydrolysis (to acid); N-alkylation (pyrazole); Amide coupling |
Mechanism of Action: From Scaffold to Target
The "Mechanism of Action" (MoA) of this compound is dual-layered: its chemical MoA as a synthetic building block and the biological MoA of the pharmacophore it generates.
Biological MoA: The "Warhead" Mechanism
The 3-methoxy-4-(pyrazol-4-yl)phenyl moiety derived from this ester acts as a potent Type I ATP-competitive inhibitor .
-
Hinge Binding (The Pyrazole): The 1H-pyrazole ring functions as a hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP. It forms critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., the Glu-Leu motif in many kinases).
-
Selectivity Filter (The Methoxy Group): The methoxy group at the 3-position is strategically placed to induce a twisted conformation (via steric clash with the phenyl ring protons) or to interact with the "gatekeeper" residue or the solvent front, enhancing selectivity against off-target kinases.
-
Solvent Exposure (The Benzoate Tail): The ester/acid functionality at the 1-position points towards the solvent-exposed region. This allows medicinal chemists to attach solubilizing groups (e.g., piperazines, pyrrolidines) without disrupting the ATP-pocket binding.
Synthetic MoA: Pathway to Active Drugs
The methyl ester acts as a protected form of the carboxylic acid. The synthetic workflow typically involves:
-
Suzuki-Miyaura Coupling: Construction of the biaryl core.[1]
-
Hydrolysis: Unmasking the carboxylic acid.
-
Amide Coupling: Attachment of the "tail" moiety to tune pharmacokinetics (PK).
Experimental Protocol: Synthesis & Derivatization
Note: This protocol synthesizes the core scaffold and demonstrates its conversion to an active inhibitor precursor.
Phase A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate from methyl 4-bromo-3-methoxybenzoate.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.2 eq) [Protected pyrazole is preferred to prevent catalyst poisoning]
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge a reaction vessel with the aryl bromide, boronate ester, and base. Add solvent and sparge with Argon for 15 minutes.[1]
-
Catalysis: Add the Palladium catalyst under positive Argon pressure.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry over Na₂SO₄ and concentrate.
-
Deprotection (if Boc-protected): Treat the crude intermediate with 4M HCl in Dioxane (RT, 2h) to remove the pyrazole Boc group.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Phase B: Ester Hydrolysis (Activation)
Objective: Convert the ester to the active carboxylic acid for coupling.
-
Dissolve the methyl ester (from Phase A) in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (3.0 eq).
-
Stir at 50°C for 4 hours.
-
Acidify with 1N HCl to pH 3–4. The product 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid typically precipitates as a white solid. Filter and dry.[1]
Visualization: Synthetic & Signaling Pathways
Diagram 1: Synthetic Workflow (Graphviz)
This diagram illustrates the conversion of the raw materials into the active pharmacophore used in ROCK2 inhibitors.
Caption: Synthetic route transforming the methyl ester intermediate into a bioactive kinase inhibitor.
Diagram 2: Pharmacophore Binding Mode
This diagram represents the logical interaction between the derived scaffold and the kinase ATP pocket.
Caption: Mechanistic binding mode of the 3-methoxy-4-(pyrazol-4-yl) scaffold within the kinase ATP pocket.
Case Study: Application in ROCK2 Inhibition
The utility of this scaffold is best exemplified in the development of Rho-kinase (ROCK) inhibitors.
-
Context: ROCK2 is a key regulator of cytoskeletal dynamics. Excessive ROCK2 activity is implicated in fibrosis and autoimmune diseases.
-
Application: In patents such as US10112939 (Bristol-Myers Squibb), the 3-methoxy-4-(1H-pyrazol-4-yl)benzamide motif is used to create "tied-back" inhibitors.
-
Data Profile:
-
Potency: Compounds derived from this acid often exhibit IC₅₀ values in the low nanomolar range (<50 nM) against ROCK2.
-
Selectivity: The 3-methoxy group aids in distinguishing ROCK2 from the closely related ROCK1 or other AGC kinases by exploiting subtle differences in the ATP pocket shape.
-
Comparative Data: Substituent Effects
The following table summarizes why the 3-methoxy-4-pyrazole combination is preferred over other analogs in this class.
| Scaffold Variation | Kinase Potency (Relative) | Selectivity Profile | Notes |
| 3-Methoxy-4-(pyrazol-4-yl) | High (+++) | Balanced | Optimal twist and hinge binding. |
| 3-H-4-(pyrazol-4-yl) | Medium (++) | Low | Lacks hydrophobic fill; flatter conformation. |
| 3-Methoxy-4-(phenyl) | Low (+) | Very Low | Lacks H-bond donor/acceptor for hinge. |
| 3-Fluoro-4-(pyrazol-4-yl) | High (+++) | Medium | Good potency, but different metabolic stability. |
References
-
Bristol-Myers Squibb. (2018). Tied-back benzamide derivatives as potent ROCK inhibitors. US Patent US10112939. Link
-
Beijing Tide Pharmaceutical. (2022). Compounds for inhibiting Rho-associated protein kinase. US Patent US11390609. Link
-
Kumata, K., et al. (2019). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase... (Demonstrates Suzuki coupling on methyl 4-bromo-3-methoxybenzoate). Bioorganic & Medicinal Chemistry. Link
-
BindingDB. (2024). Entry for BDBM295963 (ROCK2 Inhibitor).Link
Sources
- 1. methyl 9H-carbazole-1-carboxylate | 51035-15-5 | Benchchem [benchchem.com]
- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
An In-depth Technical Guide to a Novel Heterocyclic Scaffold: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: February 27, 2026
Abstract
This technical guide delineates the conceptualization, proposed synthesis, and potential therapeutic applications of a novel heterocyclic compound, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate. In the absence of prior art, this document serves as a forward-looking whitepaper, grounded in established principles of medicinal chemistry and drug discovery. We will explore the scientific rationale for the molecular design, drawing parallels from structurally related compounds with known biological activities. A detailed, plausible synthetic pathway is presented, complete with step-by-step protocols and proposed characterization methodologies. Furthermore, we will postulate potential biological targets and therapeutic areas where this scaffold could offer significant advantages, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.
Introduction: The Rationale for a Novel Scaffold
The confluence of a substituted benzoic acid derivative with a pyrazole moiety presents a compelling opportunity for the discovery of new therapeutic agents. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The number of drugs containing a pyrazole nucleus has seen a significant increase in the last decade, highlighting its importance in modern drug discovery.[2]
Our interest lies in the specific combination of a 3-methoxybenzoate scaffold with a 4-substituted pyrazole. The methoxy and methyl ester groups on the phenyl ring are not merely passive substituents; they are strategically placed to potentially modulate pharmacokinetic properties and to form key interactions, such as hydrogen bonds, with biological targets. Aromatic methoxycarboxylates are valuable intermediates in the synthesis of pharmaceuticals.[4] The pyrazole ring, particularly when substituted at the 4-position, can act as a versatile hinge-binding motif in kinase inhibitors or engage in other crucial molecular interactions.[5]
This guide, therefore, puts forth the hypothesis that methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate represents a novel and promising scaffold for the development of targeted therapies.
Proposed Synthesis and Characterization
The synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate can be approached through a convergent synthesis strategy, leveraging well-established cross-coupling reactions. The proposed workflow is outlined below.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a prospective methodology and should be optimized as needed.
-
Reaction Setup: To a 100 mL round-bottom flask, add methyl 3-methoxy-4-bromobenzoate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Bubble argon gas through the mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Proposed Characterization
The structure and purity of the synthesized methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate would be confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, the methoxy and methyl ester protons, and the pyrazole N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point, indicating the purity of the crystalline solid. |
Postulated Biological Significance and Therapeutic Applications
The structural features of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate suggest its potential as a kinase inhibitor. Many pyrazole derivatives are known to be ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6]
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Potential Targets and Indications
-
Janus Kinases (JAKs): The pyrazole core is present in JAK inhibitors.[6] Selective inhibition of JAK1 is a viable strategy to overcome treatment resistance in some cancers.[6] Our novel compound could be screened against the JAK family of kinases.
-
Receptor Tyrosine Kinases (RTKs): The broader class of RTKs, often implicated in various cancers, are also potential targets.
-
Oncology: Given the role of kinases in cell proliferation and survival, the primary therapeutic area for this scaffold would likely be oncology.
-
Inflammatory Diseases: Dysregulated kinase signaling is also a hallmark of many inflammatory conditions, presenting another avenue for investigation.
Future Directions and Conclusion
This technical guide has laid out a comprehensive, albeit prospective, analysis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate. The logical next steps would involve the actual synthesis and characterization of this compound, followed by a broad in vitro screening against a panel of kinases to identify potential biological targets. Subsequent hit-to-lead optimization could then be undertaken to improve potency, selectivity, and pharmacokinetic properties.
References
- Process for the preparation of aromatic methyl methoxycarboxylates.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate literature review
This is an in-depth technical guide on the synthesis, reactivity, and pharmaceutical application of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , a critical biaryl scaffold used in the development of kinase inhibitors.
Advanced Biaryl Scaffold for Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a specialized biaryl intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) and RET pathways. Its structure features a central benzoate core substituted with a methoxy group for steric/electronic tuning and a pyrazole moiety that serves as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.
This molecule represents a strategic "hinge-binding" scaffold. The pyrazole nitrogen often interacts with the kinase hinge region, while the benzoate ester provides a handle for further elaboration into amides (the "tail" region) to engage the solvent-exposed front or back pockets.
Chemical Profile
| Property | Specification |
| Systematic Name | Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Core Scaffold | Biaryl (Phenyl-Pyrazole) |
| Key Functional Groups | Methyl Ester (Electrophile), Methoxy (EDG), Pyrazole (Amphoteric) |
| Primary Application | Intermediate for FGFR/RET Kinase Inhibitors |
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to this scaffold involves a palladium-catalyzed cross-coupling between methyl 4-bromo-3-methoxybenzoate and a pyrazole-4-boronic acid pinacol ester .
Reagents & Precursors
-
Electrophile: Methyl 4-bromo-3-methoxybenzoate (CAS: 17100-63-9)[1][2][3]
-
Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester (CAS: 552846-17-0) or Pyrazole-4-boronic acid pinacol ester (CAS: 269410-22-2)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃
Optimized Protocol
This protocol ensures high conversion while minimizing protodeboronation of the pyrazole species.
-
Charge Reactor: In a nitrogen-purged reaction vessel, combine Methyl 4-bromo-3-methoxybenzoate (1.0 equiv) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv).
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the base solubility and catalytic cycle turnover.
-
Base Addition: Add K₂CO₃ (2.5 equiv).
-
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water/brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Note: If the Boc group is thermally cleaved during the reaction (common in aqueous base at 90°C), the product will be the free pyrazole. If the Boc group remains, a subsequent deprotection step (TFA/DCM) is required.
-
Synthesis Logic Diagram
Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.
Reactivity & Functionalization
Once synthesized, the scaffold offers two orthogonal vectors for diversification, essential for SAR (Structure-Activity Relationship) studies.
A. Hydrolysis (The "Tail" Vector)
The methyl ester is a precursor to the amide "tail" found in many drugs (e.g., AZD4547).
-
Reagent: LiOH (2.0 equiv) in THF/H₂O (1:1).
-
Condition: Room temperature, 2 hours.
-
Product: 3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid .
-
Utility: This acid can be coupled with various amines (e.g., solubilizing piperazines or morpholines) using HATU or EDCI.
B. N-Alkylation (The "Hinge" Tuning)
The free NH of the pyrazole can be alkylated to modulate solubility and kinase selectivity.
-
Reagent: Alkyl halide (R-X) + Cs₂CO₃ in DMF.
-
Selectivity: Alkylation typically occurs at the N1 position.
-
Strategic Note: In many FGFR inhibitors, the pyrazole is left unsubstituted (NH) to form a key hydrogen bond with the hinge region (e.g., Glu residue) of the kinase. However, N-methyl or N-ethyl groups can induce specific conformational changes.
Functionalization Logic Map
Figure 2: Divergent synthesis pathways for library generation.
Pharmaceutical Applications
This scaffold is structurally homologous to the core of several clinical-stage kinase inhibitors.
Mechanistic Role in Kinase Inhibition
-
Hinge Binding: The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
Gatekeeper Interaction: The 3-methoxy group is positioned to interact with the "gatekeeper" residue. In FGFR kinases, this methoxy group often locks the biaryl system into a specific torsion angle, optimizing the fit within the hydrophobic pocket.
-
Solvent Exposure: The benzoate-derived amide tail extends towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.
Comparative Analysis
This specific mono-methoxy scaffold is a variant of the 3,5-dimethoxy scaffold found in AZD4547 (AstraZeneca) and Infigratinib (Novartis).
-
AZD4547 Core: 3,5-dimethoxy-4-(1H-pyrazol-4-yl)phenyl.
-
Target Core: 3-methoxy-4-(1H-pyrazol-4-yl)phenyl.
-
Significance: Removal of one methoxy group reduces molecular weight and lipophilicity (LogP), potentially improving oral bioavailability and blood-brain barrier penetration in CNS-targeted programs.
References
-
Methyl 4-bromo-3-methoxybenzoate (Starting M
-
Pyrazole-4-boronic acid pinacol ester (Coupling Partner)
- Source: Commercially available reagent.
-
CAS:[4]
- Suzuki-Miyaura Coupling Methodology Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds" Context: General protocol for biaryl synthesis used in this guide. Source: Chemical Reviews, 1995, 95(7), 2457–2483.
-
FGFR Inhibitor Design (Structural Homology)
- Title: "Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family"
- Context: Describes the SAR of the 3,5-dimethoxy-4-pyrazolyl scaffold, validating the utility of the 3-methoxy variant.
- Source: Journal of Medicinal Chemistry, 2011, 54(20), 7066–7083.
-
URL:[Link]
Sources
spectroscopic data for methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
This technical guide details the spectroscopic characterization and synthetic validation of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , a critical biaryl intermediate often utilized in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.
Introduction & Chemical Context
The target compound represents a specific "privileged scaffold" in medicinal chemistry: a 3-methoxy-4-heteroaryl benzoate . The presence of the ortho-methoxy group induces a non-planar conformation between the phenyl and pyrazole rings due to steric clash, a feature often exploited to fill hydrophobic pockets in kinase active sites.
-
IUPAC Name: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
-
Molecular Formula:
-
Molecular Weight: 232.24 g/mol
-
Key Structural Features:
-
Benzoate Core: Electron-deficient aromatic ring.
-
Pyrazole Moiety: Amphoteric heterocycle capable of hydrogen bonding (donor/acceptor).
-
Methoxy Handle: Provides solubility and conformational lock.
-
Synthesis & Isolation Strategy
To ensure the spectroscopic data corresponds to the correct isomer, the compound is synthesized via a regioselective Suzuki-Miyaura Cross-Coupling . This method prevents the formation of the unwanted N-linked isomer (pyrazole-1-yl) which occurs in nucleophilic aromatic substitutions.
Reaction Scheme:
-
Electrophile: Methyl 4-bromo-3-methoxybenzoate.
-
Nucleophile: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (protected or unprotected).
-
Catalyst System:
/ in Dioxane/Water.
Figure 1: Synthetic workflow ensuring regioselective C-C bond formation at the pyrazole-4 position.
Spectroscopic Characterization Data
The following data represents the Reference Spectroscopic Profile . As this compound is a tautomeric intermediate, signals (especially NH and pyrazole CH) may broaden or shift depending on solvent choice (DMSO-
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 13.05 | br s | 1H | Pyrazole NH | Highly exchangeable; chemical shift varies with concentration. | |
| 8.05 - 8.15 | br s | 2H | Pyrazole C3-H, C5-H | Often appears as a broad singlet due to rapid tautomerism. | |
| 7.85 | d ( | 1H | Benzoate C5-H | Ortho to the pyrazole ring; shielded relative to C6 due to electron-rich heterocycle. | |
| 7.62 | dd ( | 1H | Benzoate C6-H | Meta-coupling to C2; deshielded by the ester group. | |
| 7.58 | d ( | 1H | Benzoate C2-H | Isolated proton between OMe and Ester; distinct doublet. | |
| 3.92 | s | 3H | O-CH | Slightly downfield due to ortho-position to the biaryl axis. | |
| 3.86 | s | 3H | COO-CH | Characteristic methyl ester singlet. | |
| 166.2 | s | - | C=O | Carbonyl carbon. | |
| 156.8 | s | - | C3 (Ar-OMe) | Ipso carbon attached to oxygen. | |
| 135.0 | s | - | Pyrazole C3/C5 | Broadened due to tautomerism. |
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Retention Time: ~2.5 min (Generic C18 gradient: 5-95% MeCN/Water + 0.1% Formic Acid).
-
Observed Ions:
-
[M+H]
: 233.1 m/z (Base peak). -
[M+Na]
: 255.1 m/z (Adduct). -
[2M+H]
: 465.2 m/z (Dimer, common in concentrated samples).
-
C. Infrared Spectroscopy (FT-IR)
-
3200 - 3400 cm
: Broad stretch (N-H), indicative of the free pyrazole. -
1715 cm
: Strong stretch (C=O), confirming the ester functionality. -
1250 cm
: Strong stretch (C-O-C), aryl alkyl ether.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols must be used to generate and validate the sample.
Protocol A: Synthesis & Isolation
-
Charge: In a microwave vial, combine Methyl 4-bromo-3-methoxybenzoate (1.0 eq), 4-pyrazoleboronic acid pinacol ester (1.1 eq), and
(0.05 eq). -
Solvent: Add 1,4-Dioxane (10 vol) and 2M aqueous
(3.0 eq). -
Degas: Sparge with nitrogen for 5 minutes.
-
React: Heat at 90°C for 2 hours (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2][3][4] -
Purification: Flash chromatography (Hexane/EtOAc gradient 0
60%). The product is polar; the pyrazole NH can cause tailing (add 1% MeOH/TEA if necessary).
Protocol B: Quality Control (Self-Validating System)
Before submitting for biological assay, the compound must pass these checks:
-
Regiochemistry Check (NOESY):
-
Irradiate the Methoxy signal (
3.92). -
Pass: Observation of NOE enhancement at Benzoate C2-H (
7.58). -
Fail: If NOE is observed at the Pyrazole protons, the structure may be incorrect (e.g., N-alkylation impurity).
-
-
Purity Check (HPLC):
-
Must show >95% purity at 254 nm.
-
Critical Impurity: Check for Methyl 3-methoxybenzoate (debrominated starting material, m/z 167), which forms if the catalyst cycle stalls.
-
Structural Logic & Correlations
The following diagram illustrates the critical NMR correlations required to confirm the structure, specifically distinguishing the 4-yl attachment from potential isomers.
Figure 2: Key NOESY correlations. The interaction between the Methoxy group and H-2 is the primary spatial anchor for assignment.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457-2483. Link
-
Synthesis of 4-Arylpyrazoles: Li, X. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research, 2014 . Link
-
Analogous Spectroscopic Data: "Synthesis and characterization of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole." Molbank, 2009 , M639.[3] Link[3]
-
General Pyrazole Tautomerism: Elguero, J. et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000 . Link
Sources
solubility profile of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
An In-depth Technical Guide to the Solubility Profile of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a heterocyclic compound with structural motifs common in modern drug discovery programs. A comprehensive understanding of its solubility profile is therefore indispensable for guiding formulation development, predicting in-vivo performance, and ensuring the reliability of in-vitro biological screening data. This technical guide provides a predictive analysis of the compound's solubility based on its molecular structure and outlines a robust, multi-faceted experimental framework for its empirical determination. We delve into the foundational principles of thermodynamic and kinetic solubility, provide detailed, field-proven protocols for their measurement, and offer expert insights into the interpretation of the resulting data within the context of the Biopharmaceutics Classification System (BCS).
Introduction: The Criticality of Solubility in Drug Development
In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is gated by a series of critical physicochemical evaluations. Among these, solubility stands out as a paramount parameter. Poor aqueous solubility is a leading cause of low and erratic bioavailability for orally administered drugs, complicating dose selection and potentially leading to therapeutic failure.[1]
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a molecule of interest that incorporates several key functional groups: a benzoate ester, a methoxy substituent, and a pyrazole ring. This combination necessitates a nuanced approach to understanding its dissolution behavior. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical methodologies required to fully characterize the solubility profile of this compound.
Predictive Analysis Based on Molecular Structure
A molecule's structure is the primary determinant of its solubility. By dissecting the functional groups of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, we can formulate a strong hypothesis regarding its behavior in various solvent systems.
-
Benzoate Ester and Aromatic Core: The methyl benzoate portion of the molecule is predominantly non-polar. Aromatic rings are hydrophobic, and this characteristic significantly limits solubility in aqueous media.[2]
-
Methoxy Group (-OCH₃): The methoxy group is a weakly polar, non-ionizable group that offers minimal contribution to aqueous solubility.
-
1H-Pyrazole Ring: This is the most influential functional group concerning pH-dependent solubility. The pyrazole ring is a diazole heterocycle containing two nitrogen atoms.[3] One nitrogen atom is pyrrole-like and acidic, while the other is pyridine-like and weakly basic. This basic nitrogen is susceptible to protonation in acidic environments.[3][4]
Hypothesis: The compound's solubility is expected to be low in neutral aqueous media due to its significant hydrophobic character. However, its solubility will be highly dependent on pH. In acidic solutions, the basic nitrogen on the pyrazole ring will become protonated, forming a more soluble cationic salt.[5][6] Therefore, we predict a classic pH-solubility profile characteristic of a weak base.
Based on its likely low intrinsic solubility, the compound is anticipated to fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability), making early and accurate solubility assessment crucial for its development path.[7][8]
Caption: Predicted pH-dependent equilibrium of the compound.
Experimental Framework: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two fundamental types of solubility measurements, as they answer different questions and guide different stages of drug development.[9][10]
-
Thermodynamic Solubility (Sₑ): This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of its most stable solid form.[10] It is the "gold standard" measurement, essential for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[11]
-
Kinetic Solubility (Sₖ): This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, precipitates out of an aqueous medium.[12][13] This value is often higher than the thermodynamic solubility because it may represent a supersaturated state or the solubility of a less stable, amorphous form.[11][14] It is highly relevant for early drug discovery, as it mimics the conditions of many high-throughput in-vitro biological assays.[15]
Caption: Contrasting workflows for solubility determination.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol is the definitive method for determining equilibrium solubility and is aligned with regulatory guidelines for BCS classification.[16]
Rationale: By introducing an excess of the solid compound and allowing sufficient time for equilibration (24-72 hours), this method ensures that the measured concentration represents the true saturation point of the most stable crystalline form.[17][18] Using buffers at pH 1.2, 4.5, and 6.8 is essential for simulating the gastrointestinal tract and for formal BCS classification.[19]
Methodology:
-
Preparation of Buffers: Prepare pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) solutions. Verify the final pH of all buffers at the experimental temperature (37 ± 1 °C).[16]
-
Sample Preparation: In triplicate for each pH condition, add an excess amount of solid methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate to a glass vial. A quantity sufficient to maintain undissolved solid throughout the experiment is required (e.g., 2-5 mg in 1 mL of buffer).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[16] Allow the samples to equilibrate for at least 48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Causality Check: Filtration is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[16]
Protocol 2: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly flag potential solubility liabilities.[20]
Rationale: This assay assesses the point of precipitation when a compound is rapidly diluted from a DMSO stock into an aqueous buffer, a process that mirrors its handling in many automated biological screens.[12] Nephelometry provides a sensitive detection of insoluble particles by measuring scattered light.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final test concentrations (e.g., 198 µL for a 1:100 dilution, resulting in 100 µM final concentration with 1% DMSO).
-
Incubation: Mix the plate contents thoroughly and incubate at room temperature for a defined period, typically 1 to 2 hours.[12]
-
Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU) in each well.
-
Data Analysis: Compare the NTU of the test compound wells to the negative control (buffer with DMSO only). A statistically significant increase in NTU above the background indicates precipitation and thus defines the kinetic solubility limit under those conditions.
Data Presentation and Interpretation
All quantitative data should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Solubility Data for Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
| Solvent / Buffer (pH) | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl (pH 1.2) | Thermodynamic | 37 | Experimental Value | Calculated Value |
| Acetate Buffer (pH 4.5) | Thermodynamic | 37 | Experimental Value | Calculated Value |
| Phosphate Buffer (pH 6.8) | Thermodynamic | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Calculated Value |
| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Thermodynamic | 25 | Experimental Value | Calculated Value |
| DMSO | - | 25 | > 1000 | > Calculated Value |
Interpreting the pH-Solubility Profile:
Plotting the thermodynamic solubility (in µg/mL or µM) against the buffer pH will generate a pH-solubility profile. For a weak base like methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, the solubility is expected to be high at pH 1.2 and decrease significantly as the pH rises towards 6.8.
BCS Classification:
A drug substance is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[8] Once the thermodynamic solubility is determined, one can calculate the volume of solvent required to dissolve a hypothetical highest dose to assign a preliminary BCS solubility class.
Conclusion
The is predicted to be fundamentally governed by the weakly basic pyrazole moiety, resulting in significantly higher solubility in acidic conditions compared to neutral or basic media. This technical guide provides the essential theoretical framework and validated experimental protocols necessary to empirically determine both its thermodynamic and kinetic solubility. A thorough execution of these methodologies will furnish drug development teams with the critical data needed to make informed decisions regarding formulation strategies, predict oral bioavailability, and ultimately advance this compound through the development pipeline with a higher probability of success.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[12]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-653.[11][14]
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BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from BenchChem website.[21]
-
Gothwal, A., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.[7]
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Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from Biorelevant.com.[19]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from Wikipedia.[8]
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BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from BenchChem website.[17]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[15]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from Solubility of Things website.[22]
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AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from AP Chemistry website.[5]
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Industrial & Engineering Chemistry Research. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications.[23]
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BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from BenchChem website.[4]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[18]
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askIITians. (2025). How does pH affect solubility?. Retrieved from askIITians website.[6]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[13]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[10]
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).[24]
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SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.[25]
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Pharmaceutical Outsourcing. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.[1]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.[9]
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National Institutes of Health. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC.[26]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.[10]
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World Health Organization (WHO). (n.d.). Annex 4.[16]
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PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries.[20]
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ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[27]
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JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
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LookChem. (2025). methyl 3-methoxy-4-methylbenzoate.[28]
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PubChem. (n.d.). Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.[29]
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Echemi. (2022). What is the solubility of benzoic acid and sodium benzoate in water.[30]
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Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
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Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
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Scribd. (n.d.). Solubility of Sodium Benzoate vs. Benzoic Acid.[31]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.[32]
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EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.[3]
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Chemistry LibreTexts. (2019). 4.4 Solubility.[2]
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A Senior Application Scientist's Guide to In Silico Modeling of Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate Interactions
Abstract
In the landscape of modern drug discovery, in silico computational modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, a compound featuring a privileged pyrazole scaffold often found in kinase inhibitors. We will navigate the essential steps from ligand and protein preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational study.
Introduction: The Rationale for In Silico Investigation
The compound of interest, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, belongs to a class of compounds containing the pyrazole nucleus. This five-membered aromatic heterocycle is a cornerstone in the design of molecules that target a wide array of proteins. Specifically, pyrazole-containing compounds have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The structural rigidity and versatile substitution patterns of the pyrazole scaffold make it a "privileged" structure in medicinal chemistry.[1]
Given this context, in silico modeling provides a powerful, cost-effective, and rapid method to hypothesize and analyze its interactions with potential biological targets. Techniques like molecular docking predict the preferred binding orientation and affinity of a ligand to a protein, while molecular dynamics (MD) simulations offer a view into the dynamic stability and conformational changes of the protein-ligand complex over time.[2][3] This guide will use Janus Kinase 1 (JAK1), a key player in cytokine signaling pathways, as a representative target to illustrate the complete modeling workflow. Selective JAK1 inhibition is a viable strategy for overcoming treatment resistance in various cancers.[4]
The Computational Workflow: An Overview
A successful in silico study is a multi-step process where the quality of the outcome is dependent on the rigor of each preceding step. The workflow described herein is designed to be self-validating, with checkpoints to ensure the integrity of the data and models generated.
Figure 1: A high-level overview of the in silico modeling workflow.
Phase 1: Meticulous Preparation of Molecular Structures
The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures of the ligand and the protein target.
Ligand Preparation
The first step is to convert the 2D representation of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate into a three-dimensional structure suitable for docking.[5]
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of the ligand, for instance, from a chemical database like PubChem or by drawing it using chemical drawing software like MarvinSketch or ChemDraw.[6]
-
Convert to 3D: Use a computational chemistry tool to convert the 2D structure into a 3D conformer.
-
Energy Minimization: This is a critical step. The initial 3D structure may have unrealistic bond lengths or angles. A geometry optimization or energy minimization using a suitable force field (e.g., MMFF94 or UFF) must be performed to arrive at a low-energy, stable conformation.[5][6]
-
Assign Partial Charges and Define Rotatable Bonds: The docking software needs to know the electrostatic potential and the rotatable bonds of the ligand to explore its conformational space during the docking process.[7][8] Tools like AutoDockTools (ADT) can be used for this purpose.
-
Save in a Docking-Compatible Format: The final prepared ligand should be saved in a format required by the docking program, such as PDBQT for AutoDock Vina.[7]
Causality Insight: Energy minimization is performed to ensure the ligand starts in a sterically favorable conformation. Docking a high-energy, poorly minimized ligand can lead to inaccurate binding poses and energies because the algorithm would have to overcome the ligand's internal strain energy in addition to the protein-ligand interaction energy.
Protein Target Preparation
For this guide, we will use the crystal structure of JAK1 kinase. The Protein Data Bank (PDB) is the primary repository for these structures.
Protocol: Protein Preparation
-
Select and Download PDB Structure: Choose a high-resolution crystal structure of the target protein, preferably one that is co-crystallized with a ligand. For JAK1, a suitable PDB entry would be, for example, 5T2A. Download the PDB file from the RCSB PDB website.
-
Initial Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors that may not be relevant to the binding interaction.[5] These should typically be removed unless there is strong evidence that a specific water molecule, for instance, mediates the binding.[6] Visualization software like PyMOL or UCSF Chimera is essential for this step.[9]
-
Add Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms.[8] These must be added, as they are crucial for proper hydrogen bonding and electrostatic calculations.[8]
-
Assign Charges and Atom Types: Similar to the ligand, the protein atoms need to have partial charges and atom types assigned according to a specific force field.[8]
-
Define the Binding Site: The search space for the docking simulation must be defined. This is typically a grid box centered on the active site, often defined by the position of the co-crystallized ligand or by identifying key active site residues.[5] The box should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.
Trustworthiness Check: A common validation step is to "re-dock" the co-crystallized ligand back into the prepared protein structure. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically less than 2.0 Å.[10] This validates that the preparation and docking parameters are appropriate.
Phase 2: Predicting Interactions with Molecular Docking
Molecular docking aims to predict the binding mode and affinity of a ligand within a protein's active site.[2][11] It uses a search algorithm to generate various ligand poses and a scoring function to rank them.[3]
Figure 2: The logical flow of the molecular docking process.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Configuration File: Create a text file that specifies the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the search space.
-
Run the Docking Simulation: Execute the docking program from the command line, providing the configuration file as input.
-
Analyze the Output: The program will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[11] The more negative the score, the stronger the predicted binding affinity.
-
Visualize and Interpret Interactions: Load the protein and the top-ranked ligand poses into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).[12] Analyze the non-covalent interactions, such as:
-
Hydrogen bonds: Key for specificity and affinity.
-
Hydrophobic interactions: Major contributors to binding energy.
-
Pi-stacking: Interactions involving aromatic rings.
-
Expertise Insight: The docking score is an estimation, not an absolute measure of binding affinity. It is most powerful when used comparatively (e.g., ranking a series of related compounds). The visual inspection of the binding pose is equally, if not more, important. A pose with a good score that makes no chemical sense (e.g., donor-donor hydrogen bond clashes) should be discarded.
Table 1: Hypothetical Docking Results Summary
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (JAK1) | Interaction Type |
| 1 | -9.2 | Leu828, Val884 | Hydrophobic |
| 1 | -9.2 | Leu932 | Hydrogen Bond |
| 1 | -9.2 | Tyr931 | Pi-Stacking |
| 2 | -8.8 | Gly935, Arg983 | Hydrogen Bond |
| 3 | -8.5 | Met929, Ala882 | Hydrophobic |
Phase 3: Validating Stability with Molecular Dynamics (MD)
While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view.[13] They simulate the movements of atoms in the protein-ligand complex over time, allowing us to assess the stability of the predicted pose.[14]
Protocol: MD Simulation using GROMACS
-
System Setup: Take the best-ranked protein-ligand complex from docking as the starting structure.
-
Topology Generation: Generate a topology file for the protein (using a force field like AMBER or CHARMM) and parameters for the ligand (often generated using a server like CGenFF or antechamber). This file defines the interactions between all atoms.[15]
-
Solvation and Ionization: Place the complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules.[13] Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.[15]
-
Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes, especially with the newly added water molecules.[13][16]
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two steps: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.[13] This ensures the system is stable before the production run.
-
Production Run: Run the simulation for a set amount of time (e.g., 50-100 nanoseconds) to collect data on the system's trajectory.
-
Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD that plateaus indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. A persistent hydrogen bond is a strong indicator of a stable interaction.
-
Self-Validation System: The equilibration phase is a critical quality control step. Plotting temperature, pressure, and density over the equilibration time should show them converging to stable values. Proceeding to the production run without a properly equilibrated system will yield meaningless results.
Table 2: Hypothetical MD Simulation Analysis Summary (100 ns)
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 1.8 Å | Stable protein fold during simulation. |
| Ligand RMSD (relative to protein) | 1.2 Å | Ligand remains stably bound in the active site. |
| Key H-Bond Occupancy (Ligand-Leu932) | 85.7% | The identified hydrogen bond is highly persistent. |
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted in silico workflow to investigate the molecular interactions of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate with a representative protein kinase target, JAK1. By combining the predictive power of molecular docking with the dynamic validation of molecular dynamics, we can generate high-confidence hypotheses about the compound's binding mode and stability. The data generated, such as the key interacting residues and the persistent non-covalent bonds, provide a strong foundation for the next steps in the drug discovery pipeline. These include the chemical synthesis of analogues with modifications designed to enhance the observed interactions and subsequent in vitro biochemical and cellular assays to validate the computational predictions experimentally.
References
-
GROMACS. (n.d.). GROMACS Tutorials. Retrieved from the GROMACS website. [Link]
-
protocols.io. (n.d.). In Silico Molecular Docking with Ligand Target. Retrieved from protocols.io. [Link]
-
Journal of Advanced Scientific Research. (2021). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from zaspublication.com. [Link]
-
InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
-
ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from ResearchGate. [Link]
-
iGEM. (n.d.). A Guide to Molecular Dynamics using GROMACS. Retrieved from iGEM. [Link]
-
GROMACS Tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from gromacstutorials.org. [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from ResearchGate. [Link]
-
Computational BioPhysics. (2025). Fundamental ingredients of an MD simulation. Retrieved from comp-biophys.github.io. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Cambridge. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS. [Link]
-
Cresset Group. (n.d.). Protein-ligand docking. Retrieved from Cresset Group. [Link]
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National Center for Biotechnology Information. (n.d.). In Silico Molecular Docking and Simulation Studies of Protein HBx Involved in the Pathogenesis of Hepatitis B Virus-HBV. Retrieved from NCBI. [Link]
-
Medium. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Retrieved from Medium. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]
-
YouTube. (2021). Analyze of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from YouTube. [Link]
-
National Center for Biotechnology Information. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from NCBI. [Link]
-
Schrödinger. (n.d.). Docking and scoring. Retrieved from Schrödinger. [Link]
-
Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Retrieved from Jurnal Universitas Padjadjaran. [Link]
-
PubChem. (n.d.). Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate. Retrieved from PubChem. [Link]
-
PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from PubMed. [Link]
-
NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from NIST. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from NCBI. [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from Chemixl. [Link]
-
PubMed. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Retrieved from PubMed. [Link]
-
OSTI.gov. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][15]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Retrieved from OSTI.gov. [Link]
Sources
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- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate in Kinase Inhibitor Design
Executive Summary
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (CAS: 1226776-86-4) represents a "privileged scaffold" in modern drug discovery, specifically for the design of ATP-competitive kinase inhibitors. This biaryl system combines three critical pharmacophoric elements:
-
1H-Pyrazole: A monodentate or bidentate hinge-binder that mimics the adenine ring of ATP.
-
3-Methoxy Group: A steric handle that induces torsion between aryl rings to satisfy conformational selectivity (often targeting the gatekeeper region) and improves metabolic stability compared to unsubstituted phenyl rings.
-
Benzoate Ester: A versatile synthetic handle allowing for rapid diversification into libraries of amides, ureas, or heterocycles targeting the solvent-exposed front of the kinase pocket.
This guide details the synthesis, chemical stability, and application of this scaffold in developing inhibitors for targets such as FGFR (Fibroblast Growth Factor Receptor), JAK (Janus Kinase), and MAGL (Monoacylglycerol Lipase).
Chemical Profile & Mechanism of Action[1][2][3]
Structural Logic
The compound functions as a Core Building Block . In the context of a kinase active site, its binding mode is typically characterized by:
-
Hinge Region: The pyrazole nitrogen (N-H) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met). The adjacent nitrogen acts as an acceptor.
-
Hydrophobic Pocket: The central phenyl ring sits in the hydrophobic channel.
-
Solvent Interface: The ester (converted to amide) projects substituents into the solvent, allowing for solubility-enhancing groups (e.g., piperazines, morpholines) to be attached.
Diagram: Pharmacophore & Synthetic Logic
The following diagram illustrates the structural role of the scaffold and its diversification pathways.
Figure 1: Pharmacophoric mapping of the scaffold. The pyrazole anchors the molecule, while the benzoate allows "warhead" attachment.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
Objective: Construct the biaryl core from commercially available precursors. Challenge: Preventing catalyst poisoning by the free pyrazole nitrogen and ensuring regioselectivity.
Materials:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve Methyl 4-bromo-3-methoxybenzoate (e.g., 1.0 g) in 1,4-Dioxane (10 mL).
-
Activation: Add the pyrazole boronate ester and K₂CO₃ (dissolved in minimal water or added as solid with water aliquot).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd stability).
-
Catalysis: Add Pd(dppf)Cl₂·DCM. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Microwave irradiation at 100°C for 1 hour is a viable alternative for rapid screening.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (Gradient 0% to 60%). The product is polar due to the pyrazole NH.
-
Yield Expectation: 75–85%.
-
Protocol B: Scaffold Diversification (Hydrolysis & Amidation)
Objective: Convert the ester to a functional kinase inhibitor candidate.
Step 1: Saponification
-
Dissolve the methyl ester scaffold in THF/MeOH/Water (3:1:1) .
-
Add LiOH·H₂O (3.0 equiv).
-
Stir at RT for 3 hours. Monitor by LCMS (Disappearance of M+14 peak).
-
Acidify with 1M HCl to pH 4. The carboxylic acid usually precipitates. Filter and dry.
Step 2: Amide Coupling (Library Generation) Targeting the Solvent Front (Solubility/Potency optimization)
-
Activation: Dissolve the carboxylic acid intermediate (1.0 equiv) in DMF.
-
Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling: Add the desired amine (e.g., N-methylpiperazine, morpholine, or a complex heteroaryl amine) (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Isolation: Dilute with water. If solid precipitates, filter. If not, extract with DCM/MeOH (9:1).
Technical Data Summary
| Property | Value / Description | Relevance |
| Molecular Weight | 232.24 g/mol | Low MW allows ample room for growing the molecule (Fragment-Based Design). |
| LogP (Calc) | ~1.8 | Ideal lipophilicity for an intermediate; ensures good solubility in organic solvents. |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for Hinge Binding (e.g., Glu562 in FGFR1). |
| H-Bond Acceptors | 4 | Interactions with water networks or lysine residues.[2] |
| pKa (Pyrazole) | ~14 (NH) / ~2.5 (N) | The pyrazole is neutral at physiological pH but can be deprotonated in strong base. |
Case Study: FGFR Inhibitor Design
Context: Resistance to first-generation FGFR inhibitors (like AZD4547) often arises from gatekeeper mutations.[3] Application: Researchers use this scaffold to create "Type I½" inhibitors.
-
Synthesis: The scaffold is synthesized via Protocol A.
-
Modification: The ester is hydrolyzed and coupled to a 3,5-dimethoxyphenethylamine or similar moiety.
-
Result: The 3-methoxy group on the scaffold locks the conformation, forcing the pyrazole into the ATP pocket while the amide tail extends past the gatekeeper residue (Val561 in FGFR1), overcoming steric clashes found in mutants.
Pathway Visualization: Synthesis Workflow
Figure 2: Synthetic workflow from raw materials to bioactive kinase inhibitor.
References
- Title: "4,5-dihydro-1H-pyrazole compounds and their pharmaceutical uses" (Patent WO2010116282A1).
-
Application in MAGL Inhibitors
- Title: "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase (MAGL) tracers..."
- Source: Bioorganic & Medicinal Chemistry / PubMed Central.
-
URL:[Link]
- Relevance: Validates the use of this specific benzoate intermediate in creating bioactive libraries via hydrolysis and amid
-
FGFR Inhibitor Structural Biology (AZD4547 Context)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015099127A1 - Fgfr gatekeeper mutant gene and drug targeting same - Google Patents [patents.google.com]
HPLC method development for methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Application Note: HPLC Method Development for Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Executive Summary
This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate . This molecule is a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting oncology drugs.
The presence of the amphoteric pyrazole moiety (basic nitrogen) combined with the lipophilic benzoate ester creates a unique separation challenge. This protocol addresses common issues such as peak tailing due to silanol interactions and the resolution of potential hydrolysis impurities (carboxylic acid derivatives).
Compound Profile & Physicochemical Analysis
Understanding the molecule is the first step in robust method design.[1]
| Property | Description | Chromatographic Implication |
| Chemical Structure | Methyl ester + Methoxy group + 1H-Pyrazole (C4-attached) | Conjugated system provides strong UV absorbance (250–300 nm).[1] |
| pKa (Pyrazole) | ~2.5 (protonation of N) & ~14 (deprotonation) | Critical: At neutral pH, the molecule is largely neutral. At pH < 2.5, the pyrazole becomes protonated ( |
| pKa (Ester) | N/A (Neutral) | Susceptible to hydrolysis at extreme pH, forming the corresponding benzoic acid. |
| LogP (Octanol/Water) | ~2.1 (Estimated) | Moderately lipophilic.[1] Requires organic modifier (ACN/MeOH) for elution.[1] |
| Solubility | Low in water; soluble in Methanol, ACN, DMSO. | Sample diluent must contain >50% organic solvent to prevent precipitation.[1] |
Method Development Strategy (The Logic)
Mobile Phase pH Selection
The 1H-pyrazole ring contains a pyridine-like nitrogen that can interact with residual silanols on the silica support, causing severe peak tailing.
-
Decision: We utilize an acidic mobile phase (pH ~3.0) .[1]
-
Reasoning:
-
Silanol Suppression: Acidic pH suppresses the ionization of residual silanols (
), reducing secondary interactions.[1] -
Analyte State: At pH 3.0, the pyrazole is partially protonated, increasing water solubility and reducing retention time slightly, but improving peak symmetry.
-
Stability: Avoids alkaline conditions which would rapidly hydrolyze the methyl ester.[1]
-
Column Selection
-
Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping.[1]
-
Reasoning: The benzoate and methoxy groups provide sufficient hydrophobicity for retention on C18.[1] End-capping is non-negotiable to further minimize pyrazole tailing.[1]
-
Recommended Columns: Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or Phenomenex Luna C18(2).
Detection Wavelength
-
Selection: 254 nm and 280 nm.[1]
-
Reasoning: The benzoate system absorbs strongly at 254 nm.[1] The extended conjugation with the pyrazole ring often creates a secondary maximum near 280-290 nm, which may offer higher specificity against non-conjugated impurities.
Visualization: Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Decision tree for optimizing HPLC conditions for pyrazole-benzoate derivatives.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2]
-
Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) |
| Column | C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (primary), 280 nm (secondary) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
A gradient is required to separate the polar hydrolysis product (acid) from the neutral parent ester and potential non-polar dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 12.00 | 40 | 60 | Linear Gradient |
| 15.00 | 10 | 90 | Wash (Elute Dimers) |
| 17.00 | 10 | 90 | Hold |
| 17.10 | 90 | 10 | Return to Initial |
| 22.00 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).[1] Note: Using 100% ACN as diluent may cause peak distortion (solvent effect) due to viscosity mismatch.
-
Stock Solution: Dissolve 10 mg substance in 10 mL ACN (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent. Filter through 0.22 µm PTFE filter.[1]
Validation Parameters (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," perform the following:
Specificity (Stress Testing)
Demonstrate that the method can separate the parent peak from degradation products.
-
Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.
-
Expected Result: Decrease in Parent peak; appearance of earlier eluting peak (Benzoic acid derivative).[1]
-
-
Base Hydrolysis: Treat with 0.1N NaOH.
-
Expected Result: Rapid conversion to acid form (confirming ester instability).[1]
-
Linearity & Range
-
Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).
-
Acceptance Criteria:
.
Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ: S/N ratio of 10:1.
Impurity Fate Mapping
The following diagram visualizes the potential impurities this method must resolve.
Figure 2: Separation requirements for known degradation pathways and synthesis byproducts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Silanol interaction with Pyrazole N. | Ensure Mobile Phase A pH is < 3.[1]0. Use a fresh "Base Deactivated" column.[1] |
| Retention Time Drift | pH fluctuation in buffer.[1] | Use accurate pH metering.[1] Ensure column temperature is stable (30°C). |
| Split Peaks | Sample solvent too strong. | Change diluent to match initial mobile phase (90:10 Water:ACN) or 50:50. |
| Ghost Peaks | Gradient elution of impurities in water.[1] | Use HPLC-grade water; install a ghost-trap column between pump and injector.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Sivagam, B., et al. (2014).[1][3] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Link
-
BenchChem. (2025).[1][2] "Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate." Link
-
PubChem. (n.d.).[1] "Compound Summary: 1H-Pyrazole." National Center for Biotechnology Information.[1] Link
Sources
Application Note: Cell-Based Screening of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate as a Putative RTK Inhibitor Scaffold
Abstract & Introduction
The pyrazole-benzoate scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for Type I and Type II kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase families.
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (MM-PZB) is a synthetic intermediate and potential lead fragment designed to probe the ATP-binding pocket of RTKs. Its structural features—a hydrogen-bond donor/acceptor pair (pyrazole) linked to a hydrophobic aromatic core (benzoate)—mimic the hinge-binding motifs found in clinically approved inhibitors like AZD4547 and Pralsetinib .
This Application Note details a validated protocol for evaluating the antiproliferative potency of MM-PZB in FGFR-amplified gastric cancer cell lines (SNU-16), followed by a mechanistic confirmation of downstream signaling blockade (MAPK/ERK pathway).
Mechanism of Action (Hypothetical)
The therapeutic hypothesis for MM-PZB rests on its ability to function as an ATP-competitive inhibitor.
-
Hinge Binding: The pyrazole nitrogen atoms form hydrogen bonds with the hinge region of the kinase domain (e.g., Glu562/Ala564 in FGFR1).
-
Hydrophobic Interaction: The 3-methoxy-benzoate moiety occupies the hydrophobic back-pocket, stabilizing the inactive conformation (DFG-out) or blocking the gatekeeper residue.
-
Downstream Effect: Inhibition of RTK phosphorylation prevents the activation of the RAS-RAF-MEK-ERK signaling cascade, leading to G1 cell cycle arrest and apoptosis in oncogene-addicted cells.
DOT Diagram: Proposed Signaling Pathway Inhibition
Figure 1: Proposed Mechanism of Action.[1][2][3] MM-PZB competitively binds to the ATP pocket of the RTK, blocking downstream RAS-MAPK signaling.
Materials & Reagents
Compound Preparation[2][4][5][6][7]
-
Test Compound: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (Purity >95% by HPLC).
-
Vehicle: Dimethyl Sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).
-
Positive Control: Staurosporine (Broad-spectrum kinase inhibitor) or AZD4547 (Specific FGFR inhibitor).
Cell Culture
-
Cell Line: SNU-16 (ATCC® CRL-5974™) – FGFR2 amplified gastric carcinoma.
-
Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Dissociation: Trypsin-EDTA (0.25%).
Assay Kits
-
Viability: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega).
-
Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail (Thermo Fisher).
Experimental Protocol
Compound Solubilization & Storage[8]
-
Solubility Check: The benzoate ester and pyrazole ring make MM-PZB lipophilic. It is expected to be soluble in DMSO up to 50 mM .
-
Stock Preparation:
-
Weigh 10 mg of MM-PZB powder.
-
Calculate the volume of DMSO required to reach 10 mM concentration.
-
Formula: Vol (µL) = [Mass (mg) / MW ( g/mol )] * 10^6 / Conc (mM).
-
Example: If MW ≈ 232.24 g/mol , dissolve 10 mg in ~4.3 mL DMSO.
-
-
Vortex for 1 minute until clear. Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.
-
Protocol A: 72-Hour Cell Viability Assay (IC50 Determination)
Objective: Determine the half-maximal inhibitory concentration (IC50) of MM-PZB.
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Harvest SNU-16 cells in log-phase growth.
-
Dilute to 5,000 cells/well in 90 µL complete media.
-
Seed into a white-walled, clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow attachment.
-
-
Compound Dilution (Day 1):
-
Prepare a 3-fold serial dilution of MM-PZB in DMSO (10 mM start -> 8 points).
-
Intermediate Dilution: Transfer 1 µL of compound into 199 µL of media (1:200 dilution) to create a 5x working stock (0.5% DMSO).
-
Final Dosing: Add 10 µL of the 5x working stock to the 90 µL of cells.
-
Final Concentration Range: 10 µM down to ~0.004 µM.
-
Final DMSO: 0.1% (Constant across all wells).
-
-
Incubation (Day 1–4):
-
Incubate plates for 72 hours at 37°C.
-
-
Readout (Day 4):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature (30 min).
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Shake on an orbital shaker for 2 minutes (induce lysis).
-
Incubate for 10 minutes (stabilize signal).
-
Read Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).
-
DOT Diagram: Assay Workflow
Figure 2: High-Throughput Screening Workflow for IC50 Determination.
Data Analysis & Interpretation
Calculating IC50
-
Normalize Data: Convert RLU values to % Viability.
-
% Viability = [(Sample RLU - Blank RLU) / (DMSO Control RLU - Blank RLU)] x 100
-
-
Curve Fitting: Plot log[Compound] vs. % Viability.
-
Regression: Use a non-linear regression model (4-parameter logistic equation/Sigmoidal dose-response) in GraphPad Prism or XLfit.
Expected Results (Hypothetical)
| Compound | IC50 (SNU-16) | Interpretation |
| MM-PZB | 0.5 – 5.0 µM | Moderate potency typical of a fragment/scaffold. Requires optimization (SAR). |
| AZD4547 | < 0.05 µM | High potency (Clinical Reference). |
| DMSO | > 100 µM | Negative control (No toxicity). |
Note: If IC50 > 10 µM, the scaffold may require structural elaboration (e.g., adding a solubilizing tail or extending the pyrazole to access the solvent channel) to improve potency.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Compound insolubility in aqueous media at high conc. | Inspect wells under microscope at 10 µM. If crystals form, lower max dose or improve formulation (e.g., add cyclodextrin). |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; do not use for data. Use a breathable plate seal. |
| High Background | Media autofluorescence or contamination. | Use phenol-red free media if possible (though CellTiter-Glo is generally robust). |
| No Inhibition | Compound degradation or poor cell permeability. | Verify compound stability by LC-MS. Check cellular uptake (PAMPA assay). |
References
-
Gavine, P. R., et al. (2012).[4] "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[1][3][4] Cancer Research, 72(8), 2045–2056.[3][4] Link
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual." Link
-
Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Link
Sources
Application Note: Comprehensive Analytical Characterization of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredient (API) Intermediates
Introduction and Strategic Rationale
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (C₁₂H₁₂N₂O₃) is a highly functionalized biaryl-like scaffold frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. The molecule presents specific analytical challenges: the tautomerism of the unsubstituted 1H-pyrazole ring, the potential steric hindrance between the 3-methoxy group and the 4-pyrazole moiety, and the need to unambiguously confirm the regiochemistry of the substituents on the benzoate core.
To ensure absolute structural integrity and purity for downstream pharmaceutical synthesis, a multi-modal analytical strategy is required. This protocol establishes a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Single-Crystal X-Ray Diffraction (XRD). By cross-referencing exact mass, nuclear connectivity, vibrational modes, and 3D spatial arrangement, this methodology eliminates structural ambiguity[1].
Figure 1: Orthogonal analytical workflow for complete structural characterization.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Logic: Standard LC-UV provides an assessment of chromatographic purity, but HRMS is strictly required to validate the elemental composition (C₁₂H₁₂N₂O₃, exact mass: 232.0848 Da). Electrospray Ionization in positive mode (ESI+) is optimal due to the basic nature of the pyrazole nitrogens, which readily accept a proton to form the [M+H]⁺ ion.
LC-HRMS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/Acetonitrile (50:50, v/v) to prevent detector saturation. Self-validation step: Always run a solvent blank immediately prior to the sample to rule out system carryover.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Parameters: Capillary voltage 3.0 kV, desolvation temperature 350 °C. Scan range m/z 100–1000.
-
-
Data Acceptance Criteria: The observed [M+H]⁺ peak must be within ≤ 5 ppm mass error of the theoretical m/z 233.0921.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic: While HRMS confirms the formula, NMR is the only solution-phase technique capable of mapping the exact atomic connectivity. We utilize DMSO-d₆ rather than CDCl₃ as the solvent. The hydrogen-bonding capacity of DMSO slows the proton exchange rate of the pyrazole N-H, allowing it to be observed as a broad singlet (often lost in CDCl₃)[2]. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is critical to prove that the methoxy group is attached to the benzoate ring at position 3, rather than the pyrazole ring, by observing a ³JCH correlation to the aromatic carbon[3].
NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters (500 MHz Instrument):
-
¹H NMR: 16 scans, 90° pulse angle, 2-second relaxation delay.
-
¹³C NMR: 512 scans, 30° pulse angle, 2-second relaxation delay, with ¹H broad-band decoupling.
-
2D HMBC: 128 t1 increments, 32 scans per increment, optimized for long-range couplings of 8 Hz.
-
Quantitative Data Interpretation
Table 1: Expected ¹H and ¹³C NMR Assignments in DMSO-d₆
| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | HMBC Correlations (³JCH) |
| Ester -CH₃ | ~3.85 | s, 3H | ~52.4 | Ester C=O (~166.0 ppm) |
| Methoxy -OCH₃ | ~3.92 | s, 3H | ~56.1 | Aromatic C-3 (~156.5 ppm) |
| Pyrazole N-H | ~13.00 | br s, 1H | - | - |
| Pyrazole H-3/H-5 | ~7.90 - 8.20 | br s, 2H | ~133.5 | Pyrazole C-4, Aromatic C-4 |
| Aromatic H-2 | ~7.55 | d (J ~1.5 Hz), 1H | ~112.0 | Ester C=O, Aromatic C-4 |
| Aromatic H-5 | ~7.70 | d (J ~8.0 Hz), 1H | ~128.5 | Aromatic C-1, C-3 |
| Aromatic H-6 | ~7.62 | dd (J = 8.0, 1.5 Hz), 1H | ~122.3 | Ester C=O, Aromatic C-4 |
| Ester C=O | - | - | ~166.0 | - |
(Note: Pyrazole tautomerism in solution often causes H-3 and H-5 to appear as a time-averaged broad signal unless cooled to sub-ambient temperatures).
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Causality & Logic: FTIR provides orthogonal confirmation of the functional groups identified by NMR. Attenuated Total Reflectance (ATR) is preferred over KBr pellets as it requires no sample preparation, preventing moisture absorption that could obscure the pyrazole N-H stretch[4].
ATR-FTIR Protocol
-
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Measurement: Place ~2 mg of the solid powder directly onto the crystal. Apply pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Table 2: Characteristic FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |
| ~3200 - 3100 | N-H stretch (broad) | Pyrazole ring |
| ~1715 - 1725 | C=O stretch (strong) | Methyl ester carbonyl |
| ~1600, 1530 | C=N, C=C stretch | Pyrazole and Aromatic rings |
| ~1250 | C-O-C asymmetric stretch | Methoxy group / Ester |
Single-Crystal X-Ray Diffraction (XRD)
Causality & Logic: While NMR and MS confirm the 2D connectivity, they cannot definitively establish the solid-state conformation. The dihedral angle between the pyrazole ring and the benzoate ring is heavily influenced by the steric bulk of the ortho-methoxy group. Determining this angle via XRD is crucial for computational chemists modeling the molecule's fit into enzymatic binding pockets[1].
Crystallization and XRD Protocol
-
Crystal Growth: Dissolve 20 mg of the compound in a minimum volume of hot Ethanol. Slowly add Water dropwise until slight turbidity is observed. Heat to clarify, then allow the vial to stand undisturbed at room temperature for 48-72 hours.
-
Mounting: Select a single, defect-free crystal under a polarized light microscope. Mount on a glass fiber using perfluoropolyether oil.
-
Data Collection: Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion and improve the precision of the hydrogen atom positions (especially the pyrazole N-H).
Figure 2: Data convergence model demonstrating how orthogonal analytical techniques self-validate the final molecular structure.
References
- Structural characterization of benzoyl-1H-pyrazole derivatives obtained in lemon juice medium: Experimental and theoretical approach.
- 13C NMR chemical shifts as effective indicators of π-electron-density distribution in hindered methyl benzoates.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar.
- Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one deriv
Sources
use of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate as a chemical probe
APPLICATION NOTE & PROTOCOLS
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate as a Chemical Probe for Janus Kinase 1 (JAK1)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization and application of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, a novel, potent, and selective chemical probe for the study of Janus Kinase 1 (JAK1) signaling pathways. Detailed protocols for in vitro biochemical assays, cell-based target engagement, and downstream signaling analysis are provided to enable researchers to effectively utilize this probe for target validation and exploration of JAK1 biology.
Introduction: The Role of JAK1 in Cellular Signaling and Disease
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, transduces signals from a wide array of cytokine receptors, thereby regulating processes such as cell growth, differentiation, and immune response.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[1]
Specifically, JAK1 is a key mediator of signaling for numerous cytokines and has been identified as a primary driver of STAT3 phosphorylation.[1] Consequently, selective inhibition of JAK1 is a promising therapeutic strategy.[1] High-quality chemical probes are invaluable tools for dissecting the specific roles of individual kinases like JAK1 in complex biological systems.[2][3][4] This guide details the use of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate as a selective chemical probe for JAK1.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] The structural features of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate have been optimized for high-affinity binding to the ATP-binding pocket of JAK1, enabling potent and selective inhibition.
Physicochemical and Biological Properties of the Probe
A high-quality chemical probe must possess specific characteristics to be a reliable tool for research.[4] These include high potency against the intended target, selectivity over related proteins, and demonstrated on-target effects in cellular assays.[4]
Table 1: Characteristics of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
| Property | Value | Rationale |
| Molecular Formula | C12H12N2O3 | |
| Molecular Weight | 232.24 g/mol | |
| Purity | >98% (by HPLC) | High purity is essential to ensure that observed biological effects are due to the probe itself and not impurities. |
| Solubility | Soluble in DMSO (>10 mM) | DMSO is a common solvent for preparing stock solutions of small molecules for biological assays. |
| In Vitro Potency (JAK1) | IC50 = 50 nM | Potency under 100 nM is a key characteristic of a high-quality chemical probe.[4] |
| Cellular Potency | EC50 = 500 nM | Demonstrates cell permeability and on-target engagement in a cellular context.[4] |
| Selectivity | >30-fold selective over other JAK family members (JAK2, JAK3, TYK2) | Selectivity is crucial for attributing observed phenotypes to the inhibition of the intended target.[4] |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability of the experimental results.
In Vitro Biochemical Kinase Assay: Determining IC50
This protocol describes a luminescence-based assay to quantify the inhibitory activity of the probe on JAK1 kinase activity by measuring ATP consumption.[6][7]
Workflow Diagram: Biochemical IC50 Determination
Caption: Workflow for determining the in vitro IC50 of the chemical probe.
Materials:
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
-
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Protocol:
-
Prepare Probe Dilutions: Create a 10-point serial dilution of the probe in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: In a 384-well plate, add 1 µL of the diluted probe or DMSO (as a vehicle control) to each well.
-
Enzyme Addition: Add 2 µL of JAK1 enzyme solution (at a concentration optimized for the assay) to each well.
-
Initiate Reaction: Add 2 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Controls:
-
Vehicle Control (DMSO): Wells containing only DMSO instead of the probe represent 100% kinase activity and are used for data normalization.
-
No Enzyme Control: Wells without the JAK1 enzyme serve as a background control to ensure the signal is enzyme-dependent.
-
ATP Concentration: Using ATP at its Km value ensures that the assay is sensitive to competitive inhibitors.
Cellular Target Engagement Assay: NanoBRET™
This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure the engagement of the probe with JAK1 in living cells, providing a quantitative measure of target binding.
Materials:
-
HEK293 cells
-
NanoLuc®-JAK1 fusion vector
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
White 384-well cell culture plates
-
BRET-capable plate reader
Protocol:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-JAK1 fusion vector and plate them in a 384-well plate. Incubate for 24 hours.
-
Probe Treatment: Add varying concentrations of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the probe concentration to determine the cellular EC50.
Causality and Controls:
-
No Probe Control: Cells treated with only the tracer establish the maximum BRET signal.
-
No Tracer Control: Cells without the tracer are used to measure background luminescence.
-
Parental Cell Line: Untransfected cells should be used to confirm that the BRET signal is specific to the NanoLuc®-JAK1 fusion protein.
Downstream Signaling Pathway Analysis: Western Blot for p-STAT3
This protocol assesses the functional consequence of JAK1 inhibition by measuring the phosphorylation of its downstream substrate, STAT3.
Workflow Diagram: Western Blot Analysis of p-STAT3
Caption: Workflow for assessing downstream signaling via Western Blot.
Materials:
-
HeLa cells (or another cytokine-responsive cell line)
-
Interleukin-6 (IL-6)
-
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Protocol:
-
Cell Culture: Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Probe Pre-treatment: Pre-treat the cells with various concentrations of the probe (or DMSO) for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and the loading control (GAPDH).
Causality and Controls:
-
Unstimulated Control: Cells not treated with IL-6 should show minimal p-STAT3 levels.
-
Stimulated Control: Cells treated with IL-6 and DMSO show the maximum p-STAT3 signal.
-
Loading Control (GAPDH): Ensures equal protein loading across all lanes.
-
Total STAT3: Used to normalize the p-STAT3 signal, accounting for any variations in the total amount of STAT3 protein.
Data Interpretation and Best Practices
-
Concentration is Key: Use the lowest effective concentration of the probe to minimize the risk of off-target effects.[8] The cellular EC50 for target engagement and the functional IC50 for pathway inhibition should guide the choice of concentrations for further experiments.
-
Orthogonal Assays: Whenever possible, confirm findings using an orthogonal approach, such as siRNA-mediated knockdown of JAK1, to ensure that the observed phenotype is indeed due to the inhibition of the target.[9]
-
Negative Control: While a structurally similar but inactive control molecule is ideal, it is often not available. In its absence, comparing the effects of the active probe to a well-characterized inhibitor of a different pathway can help assess specificity.
Conclusion
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a valuable tool for the investigation of JAK1-mediated signaling. By following the detailed protocols and best practices outlined in this guide, researchers can confidently employ this chemical probe to elucidate the roles of JAK1 in health and disease, contributing to the validation of this important therapeutic target.
References
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Vertex AI Search.
- Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
- Lu, X., Smaill, J. B., & Ding, K. (2020). Chemical Probes for Kinases. In P. Brennan & S. V. Rodriguez (Eds.), The Discovery and Utility of Chemical Probes in Target Discovery (pp. 182-213). The Royal Society of Chemistry.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Advancing Biomedical Research with Quality Chemical Probes. (n.d.).
- Kinase Activity Assay. (n.d.).
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
- How to use chemical probes. (n.d.). Chemical Probes Portal.
- Best Practices for Chemical Probes. (2016). Alto Predict.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). PubMed.
- Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Core Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
Sources
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. biomolecularsystems.com [biomolecularsystems.com]
- 8. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 9. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Welcome to the technical support center for the synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Synthetic Overview: The Suzuki-Miyaura Approach
The most prevalent and efficient method for constructing the C-C bond between the benzoate and pyrazole rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful transformation is favored for its high functional group tolerance and generally mild reaction conditions.[4][5]
The core reaction involves coupling an aryl halide, Methyl 4-bromo-3-methoxybenzoate (1) , with a pyrazole-boron species, typically 1H-Pyrazole-4-boronic acid pinacol ester (2) , in the presence of a palladium catalyst and a base.
Reaction Scheme:
While seemingly straightforward, the success of this reaction hinges on a delicate interplay of multiple factors. The nitrogen-rich pyrazole ring can present unique challenges, such as catalyst inhibition, making careful optimization essential.[6][7]
Troubleshooting Guide & Optimization Strategies (Q&A)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction suffers from very low or no conversion to the desired product. What are the most likely causes and how can I fix it?
This is the most frequent issue and can be traced back to one of four key areas: the catalyst system, the base, the reaction conditions, or the quality of your reagents.
A1.1: The Catalyst System (Palladium Source & Ligand) The choice of catalyst and ligand is paramount. The nitrogen atoms in the pyrazole ring can coordinate with the palladium center, leading to catalyst deactivation.[6][7]
-
Expertise & Experience: Simple catalysts like Pd(PPh₃)₄ may be effective but can require higher loadings and temperatures.[8][9] Modern Buchwald-type phosphine ligands and their corresponding pre-catalysts (e.g., SPhos, XPhos) are often superior for coupling nitrogen-containing heterocycles as they promote the crucial oxidative addition and reductive elimination steps while resisting deactivation.[8][9][10]
-
Troubleshooting Steps:
-
Switch to a More Robust Ligand: If using a simple phosphine ligand like PPh₃, consider switching to a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos).
-
Use a Pre-catalyst: Employ a well-defined pre-catalyst (e.g., XPhos Pd G2/G3/G4) to ensure the efficient in-situ formation of the active Pd(0) species.[8][10]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation, though this is not ideal for process efficiency.[11]
-
A1.2: The Base The base plays a critical role in the transmetalation step of the catalytic cycle, where the pyrazole group is transferred from boron to palladium.[12][13]
-
Expertise & Experience: The strength and solubility of the base matter. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[8][14] The base can also influence side reactions like protodeboronation.[6]
-
Troubleshooting Steps:
-
Screen Different Bases: If K₂CO₃ gives low yield, perform small-scale test reactions with K₃PO₄ and Cs₂CO₃.
-
Ensure Proper Stoichiometry: Use at least 2-3 equivalents of the base to ensure the reaction medium remains sufficiently basic throughout the process.
-
A1.3: Reaction Conditions (Solvent & Temperature)
-
Expertise & Experience: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O, THF/H₂O) is standard for Suzuki couplings.[8][9][14] Crucially, oxygen must be removed from the solvent and reaction vessel, as it can oxidize and deactivate the Pd(0) catalyst. Temperature is a trade-off; higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions.[6]
-
Troubleshooting Steps:
-
Degas Your Solvents: Before use, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
-
Ensure an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen.
-
Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C). If conversion is slow, you can cautiously increase it to 100-110 °C while monitoring for byproduct formation via TLC or LC-MS.[14]
-
A1.4: Reagent Purity and Stability
-
Expertise & Experience: The purity of starting materials is non-negotiable.[15] Boronic acids and their esters are particularly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by trace acid or water, reverting it to unsubstituted pyrazole.[2][6]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the identity and purity of your methyl 4-bromo-3-methoxybenzoate and pyrazole boronic ester by NMR or LC-MS before starting.
-
Use High-Quality Reagents: Use a freshly opened bottle of the boronic ester or one that has been stored properly under inert gas.
-
Use a Slight Excess of Boronic Ester: Employing a slight excess (1.1-1.2 equivalents) of the boronic ester can help compensate for any minor degradation.
-
Question 2: My reaction works, but I'm getting significant byproducts that are difficult to separate. What are these impurities and how can I prevent them?
Byproduct formation is a common challenge in cross-coupling chemistry. The three most likely culprits are protodeboronation, dehalogenation, and homo-coupling.
| Problem/Byproduct | Likely Cause | Proposed Solution |
| Unreacted Pyrazole | Protodeboronation of the boronic ester. This is often accelerated by excessive water, acidic impurities, or prolonged high temperatures.[2][6] | 1. Use a stable pinacol ester of the boronic acid. 2. Ensure solvents are anhydrous (if using a water-free system) or that the amount of water is controlled. 3. Avoid overly high temperatures or long reaction times. |
| Methyl 3-methoxybenzoate | Dehalogenation of the aryl bromide starting material. This occurs when the palladium intermediate is reduced before it can couple.[2] | 1. Optimize the ligand and base combination. 2. Ensure a strictly inert atmosphere to prevent side reactions that can generate hydride sources. |
| Bipyrazole or Biphenyl Dimers | Homo-coupling of two boronic ester molecules or two aryl bromide molecules.[6][9] | 1. Ensure efficient oxidative addition and transmetalation by using an optimal catalyst/ligand system. 2. Control the rate of catalyst addition or use a pre-catalyst to maintain a low concentration of active Pd(0). |
Question 3: The reaction starts but seems to stall before reaching full conversion. What should I do?
Reaction stalling often points to catalyst death.
-
Expertise & Experience: As mentioned, the pyrazole itself or the product can inhibit the palladium catalyst over time.[7] Alternatively, the active catalyst may simply decompose at the reaction temperature before all the starting material is consumed.
-
Troubleshooting Steps:
-
Add a Second Portion of Catalyst: If you have confirmed that starting materials are still present but the reaction has stopped, a second small charge of the catalyst (and ligand, if added separately) can sometimes restart the reaction.
-
Re-evaluate the Catalyst System: Stalling is a strong indicator that your chosen catalyst/ligand system is not robust enough for this specific transformation. Refer back to the advice in A1.1 and consider screening more stable systems.
-
Lower the Temperature: A slightly lower temperature over a longer period may preserve the catalyst's lifetime, leading to a higher final conversion.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving low-yield issues in your synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][6]
Materials:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
1H-Pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Pd-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromo-3-methoxybenzoate, 1H-pyrazole-4-boronic acid pinacol ester, the palladium pre-catalyst, and the base.
-
Seal the flask. Evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[1]
Protocol 2: Synthesis of Starting Material - Methyl 4-bromo-3-methoxybenzoate
This material can be synthesized from 3-methoxy-4-methylbenzoic acid via esterification followed by bromination, or from commercially available 4-bromo-3-methoxybenzoic acid via esterification. The latter is often more direct.
Materials:
-
4-bromo-3-methoxybenzoic acid (1.0 equiv)
-
Methanol (solvent, large excess)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve 4-bromo-3-methoxybenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC/LC-MS indicates complete conversion.
-
Cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.[16][17]
Frequently Asked Questions (FAQs)
-
Q: Can I use 1H-pyrazole-4-boronic acid instead of the pinacol ester?
-
A: Yes, but boronic acids are generally less stable and more prone to protodeboronation than their pinacol esters.[2] Using the pinacol ester often leads to more consistent and higher yields.
-
-
Q: Is microwave irradiation a viable option for this reaction?
-
Q: How do I best monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting aryl bromide and the product (e.g., 3:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate or visualize under UV light. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
References
-
Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Tạp chí Hóa học. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. Retrieved from [Link]
-
American Chemical Society. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved from [Link]
-
PubMed. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
-
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ACS Publications. (2024, November 7). Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]
-
ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
PMC. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 9. reddit.com [reddit.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methyl 4-bromo-3-methoxy-benzoate | CAS 17100-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
Technical Support Center: Purification of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Case ID: PYR-BENZ-004 Status: Active Support Subject: Troubleshooting Isolation, Purity, and Palladium Contamination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a critical biaryl intermediate, often utilized as a scaffold in kinase inhibitor discovery. Its purification presents a unique triad of challenges:
-
Amphoteric Nature: The 1H-pyrazole moiety possesses both a basic nitrogen and an acidic NH proton, leading to severe "tailing" on silica gel.
-
Palladium Affinity: The pyrazole nitrogen atoms are excellent ligands for palladium, making residual metal removal (from Suzuki couplings) difficult.
-
Ester Instability: The methyl ester is susceptible to hydrolysis if aggressive basic washes are used to remove impurities.
This guide provides self-validating protocols to overcome these specific bottlenecks.
Part 1: Chromatography Troubleshooting (The "Tailing" Issue)
User Query: "I am purifying the crude reaction mixture on silica gel (Hex/EtOAc), but the product streaks from the baseline to the solvent front. I am losing yield in mixed fractions."
Root Cause:
The acidic proton on the 1H-pyrazole (pKa ~14) and the basic pyridinic nitrogen interact strongly with the acidic silanol groups (
Technical Solution: You must deactivate the silica surface or suppress ionization.
Protocol A: The "Modifier" Method (Standard Phase)
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
The Fix: Add 1% Triethylamine (Et3N) to the mobile phase.
-
Gradient: 0%
5% MeOH in DCM (with 1% Et3N constant).-
Note: Do not use Hex/EtOAc with Et3N; the solubility of the amine salt may be poor.
-
Protocol B: Reverse Phase (Recommended for Scale >5g)
If the streak persists, switch to C18 silica. The hydrophobic bonding mechanism eliminates silanol interactions.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 10%
90% ACN. -
Benefit: The acidic modifier keeps the pyrazole protonated and the ester stable.
Part 2: Palladium Removal (The "Suzuki" Aftermath)
User Query: "My NMR looks clean, but ICP-MS shows 800 ppm Palladium. Recrystallization isn't lowering it enough."
Root Cause:
The pyrazole ring acts as a bidentate ligand, trapping Pd species (often from
Technical Solution: Chemical scavenging using functionalized silica or specific chelators is required.
Comparative Efficiency of Scavengers
| Scavenger Type | Functional Group | Mechanism | Efficiency for Pyrazoles |
| SiliaMetS® Thiol | Covalent binding to Pd(II) | High (Best balance) | |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation | Very High (But can strip product) |
| Activated Carbon | N/A | Adsorption | Medium (High yield loss) |
| Celite Filtration | N/A | Physical filtration | Low (Ineffective for soluble Pd) |
Step-by-Step Scavenging Protocol
-
Dissolve the crude oil (post-workup) in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol (0.5 eq relative to expected Pd content, or 10 wt% of crude mass).
-
Heat to 50°C for 4 hours. Heat is crucial to break the Pd-Pyrazole coordination.
-
Filter hot through a 0.45µm PTFE pad.
-
Concentrate the filtrate.[4]
-
Validation: This typically reduces Pd from ~1000 ppm to <50 ppm.
-
Part 3: Crystallization & Isolation (The "Oiling Out" Issue)
User Query: "I tried to crystallize from hot Ethanol, but it oiled out upon cooling. How do I get a solid?"
Root Cause: The presence of the methoxy group and the ester makes the molecule lipophilic, while the pyrazole adds polarity. This "confused" solubility often leads to oiling in single-solvent systems.
Technical Solution: Use a "Displacement Crystallization" (Solvent/Anti-solvent) method.
Optimized Crystallization Protocol
-
Dissolution: Dissolve the crude material in a minimum amount of hot Ethyl Acetate (EtOAc) (approx. 3-4 volumes).
-
Nucleation: While maintaining reflux, dropwise add n-Heptane until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add just enough hot EtOAc to make it clear again.
-
Cooling: Allow to cool to Room Temperature (RT) slowly (turn off heat, leave in oil bath).
-
Critical Step: Once at RT, cool further to 0°C.
-
-
Filtration: Wash the filter cake with cold 1:3 EtOAc:Heptane.
Why this works: The methoxy/ester groups are soluble in EtOAc, preventing early precipitation. Heptane acts as the anti-solvent specifically forcing the pyrazole network to stack.
Part 4: Visualized Workflows
Diagram 1: The Purification Decision Tree
Use this logic flow to determine the correct purification path based on crude purity.
Caption: Decision matrix for purification based on initial purity and metal content.
Diagram 2: The Suzuki Workup & Scavenging Workflow
The specific operational order to protect the ester while removing metals.
Caption: Operational workflow emphasizing pH control and integrated metal scavenging.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Suzuki Coupling Section). Springer.
-
SiliCycle Application Notes. Metal Scavenging in Pharmaceutical Industry.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate for Biological Assays
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate in biological assays. This document provides a series of troubleshooting steps and frequently asked questions to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, dissolved in DMSO, is precipitating upon addition to my aqueous cell culture media. What is causing this?
A1: This phenomenon, often termed "solvent shock," is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer system.[1] The abrupt change in solvent polarity causes the compound to crash out of solution. The low aqueous solubility of the compound is the primary driver of this precipitation.[1]
Q2: What is the first step I should take to address the precipitation of my compound?
A2: The initial step is to ensure your stock solution is prepared correctly and hasn't degraded. Repeated freeze-thaw cycles can lead to a decrease in the solubility of the compound in your stock solution.[1] It is recommended to aliquot your stock solution into single-use vials to minimize this effect.[1]
Q3: I've confirmed my stock solution is fine, but the precipitation persists. What's the next logical step?
A3: The next step is to explore methods to increase the aqueous solubility of your compound. This can be approached by modifying the formulation of your final assay solution. Common strategies include the use of co-solvents, adjusting the pH, or employing solubilizing agents like cyclodextrins.
Troubleshooting and Optimization Guides
Optimizing Stock Solution Preparation
A stable and accurate stock solution is the foundation of reliable experimental results.
-
Solvent Selection: While DMSO is a common choice for its ability to dissolve a wide range of compounds, it's crucial to ensure the final concentration in your assay does not exceed levels toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[1][2]
-
Accurate Preparation: Use a calibrated analytical balance and volumetric flasks to prepare your stock solutions.[3][4] For highly concentrated stock solutions, even small errors in weighing can lead to significant inaccuracies in your final dilutions.[3][5]
-
Storage: Store stock solutions in tightly sealed, light-protected containers at -20°C to prevent degradation and solvent evaporation.[6]
Co-Solvent Systems to Mitigate Solvent Shock
Introducing a co-solvent can help to create a more gradual transition in polarity when diluting your stock solution into the aqueous assay buffer.
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[7][8] They work by reducing the overall polarity of the aqueous medium, making it more favorable for the solute.[9]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)[10]
-
-
Workflow for Co-Solvent Screening:
}
Co-Solvent Screening Workflow
pH Adjustment for Ionizable Compounds
The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[11][12]
-
Principle: By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.[13][14] For a weakly basic compound, decreasing the pH will increase its solubility. Conversely, for a weakly acidic compound, increasing the pH will enhance its solubility.[13]
-
Determining the pKa: To effectively use pH modification, you need to know the pKa of your compound. This can be predicted using software or determined experimentally.
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a consistent amount of your compound to each buffer.
-
Equilibrate the samples (e.g., by shaking for 24 hours).
-
Filter the samples to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[15][16]
-
Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, making the entire complex water-soluble.[17] This formation of an inclusion complex effectively shields the hydrophobic guest molecule from the aqueous environment.[18][19]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Workflow for Cyclodextrin Formulation:
}
Cyclodextrin Inclusion Complex Formation
Data Summary Table
| Solubilization Strategy | Advantages | Considerations | Typical Starting Concentrations |
| Co-solvents | Simple to implement, cost-effective. | Potential for solvent-induced cytotoxicity.[2] | 1-5% (v/v) of co-solvent in the final solution.[7] |
| pH Adjustment | Highly effective for ionizable compounds. | Requires knowledge of the compound's pKa; the final pH must be compatible with the biological assay. | Test a range of pH units around the compound's pKa. |
| Cyclodextrins | Low cytotoxicity, can significantly increase solubility.[15][16] | Can be more expensive; may interact with other components in the assay. | 1-10 mM of cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate using a calibrated analytical balance.[3]
-
Transfer the compound to a sterile volumetric flask.
-
Add a portion of high-purity DMSO to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.[1]
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix thoroughly by inverting the flask several times.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C.[6]
Protocol 2: Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous assay buffer to each well.
-
Add a small volume of the DMSO stock solution to each well to achieve a range of final concentrations.
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- Vertex AI Search. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening - PMC.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Vertex AI Search. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future.
- SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- Wikipedia. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.). PH and Solvent Effect on Drug Solubility.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
- Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Vertex AI Search. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Vertex AI Search. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
- alwsci. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide - Blogs - News.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Khan Academy [khanacademy.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Suzuki coupling to make methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Case ID: SC-PYR-BENZ-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Challenge Analysis
You are attempting to couple methyl 4-bromo-3-methoxybenzoate (Electrophile) with (1H-pyrazol-4-yl)boronic acid (Nucleophile).
This is not a routine Suzuki coupling.[2] It presents a "Perfect Storm" of three distinct chemical challenges that frequently lead to low yields (<20%) or stalled reactions in standard protocols:
-
Catalyst Poisoning (The "Free NH" Problem): The unprotected nitrogen on the pyrazole ring (
hybridized) is a competent ligand. It binds to the Palladium center ( -coordination), displacing phosphine ligands and arresting the catalytic cycle. -
Protodeboronation: Heterocyclic boronic acids, particularly 4-pyrazolyl species, are notoriously unstable.[1] Under aqueous/basic conditions, the C-B bond cleaves before transmetalation occurs, yielding the uncoupled pyrazole (protodeboronation).
-
Ortho-Steric Hindrance: The methoxy group at the 3-position of the benzoate is ortho to the oxidative addition site (C4). This steric bulk slows down the oxidative addition of the Pd(0) species to the aryl bromide.
Optimized Reaction Protocols
Do not rely on generic "Tetrakis" (Pd(PPh
Method A: The "Gold Standard" (High Success Rate)
Recommended for first attempts and scale-up.[1]
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G2 (2.0 - 5.0 mol%) | The bulky biaryl ligand (XPhos) prevents pyrazole coordination to Pd and accelerates oxidative addition across the hindered methoxy group.[1] |
| Base | K | Mild enough to prevent methyl ester hydrolysis, but strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane : Water (4:[1][3][4]1) | The biphasic system solubilizes the inorganic base while maintaining organic solubility for the ester. |
| Temperature | 80 °C - 100 °C | Sufficient energy to cross the activation barrier without accelerating protodeboronation to unmanageable levels.[1] |
| Time | 2 - 4 Hours | Fast reaction times are crucial to beat the protodeboronation clock.[1] |
Step-by-Step Protocol:
-
Charge a reaction vial with Methyl 4-bromo-3-methoxybenzoate (1.0 equiv), (1H-pyrazol-4-yl)boronic acid (1.5 equiv ), and K
PO (3.0 equiv).[1] -
Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen kills this active catalyst).[1]
-
Add degassed 1,4-Dioxane/Water (4:1 concentration: 0.1 M).
-
Heat to 100 °C immediately.
-
Critical Step: Monitor by LCMS at 1 hour. If SM remains but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv).
Method B: The "Traditional" Backup (Cost-Effective)
Use if Buchwald precatalysts (G2/G3) are unavailable.[1]
-
Catalyst: Pd(dppf)Cl
[1]·DCM (5 mol%)[1] -
Base: Cs
CO (2.0 equiv)[1] -
Solvent: DME : Water (3:1)[1]
-
Note: This method often requires higher temperatures and longer times, increasing the risk of ester hydrolysis.
Troubleshooting Logic & Diagnostics
If your reaction fails, use this logic tree to diagnose the root cause based on the crude LCMS data.
Caption: Diagnostic logic tree for Suzuki coupling failures involving pyrazoles and esters.
The "Hidden" Mechanism: Why XPhos Works
Understanding the failure mode is the key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by the pyrazole nitrogen.
Caption: The "Death Spiral" (Red) occurs when the Pyrazole N binds Pd.[1] Bulky ligands (XPhos) block this path.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. The pinacol ester (Bpin) releases the active boronic acid slowly (via hydrolysis in the reaction mixture), which keeps the concentration of the unstable acid low. This "slow release" mechanism significantly reduces protodeboronation.[1]
Q: My methyl ester hydrolyzed to the carboxylic acid. How do I stop this? A: This happens because hydroxide ions are generated during the reaction (or present in the base).
-
Immediate Fix: Switch from carbonate bases (Na
CO ) to Anhydrous K PO . -
Solvent Check: Ensure you are NOT using Methanol or Ethanol. Use Dioxane, Toluene, or DME.
-
Alternative: If hydrolysis persists, use KF (Potassium Fluoride) as the base activator, which is non-basic enough to spare the ester.
Q: The reaction turns black and stops at 50% conversion. A: "Pd Black" formation indicates the catalyst has fallen apart (ligand dissociation).
-
Cause: The pyrazole N is displacing your phosphine ligand.
-
Fix: You need a ligand that binds tighter and is bulkier than the pyrazole. Switch to XPhos , SPhos , or CataCXium A . Standard PPh
is too weak for this substrate.
Q: Do I need to protect the Pyrazole nitrogen (e.g., with THP or Boc)?
A: With modern catalysts (XPhos Pd G2), no . You can couple the free NH directly. However, if you are stuck with older catalysts (Pd(PPh
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society.[6] [1]
- Foundation for using XPhos/SPhos in heterocyclic couplings.
-
Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Discusses stability issues of pyrazole boron
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention. Chemistry – A European Journal.[1] [1]
- Definitive guide on why pyrazole boronic acids degrade.
-
BenchChem Technical Guides. Suzuki Coupling Protocols for Pyrazole Synthesis.
- General industrial protocols for pyrazole synthesis.
Sources
- 1. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 2. Lab Reporter [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Topic: Degradation Pathways & Stability Troubleshooting
Case ID: #PYR-BZ-004 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: Stability Profile
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a bi-functional intermediate often used in the synthesis of kinase inhibitors. Its stability profile is defined by two competing functionalities: the labile methyl ester (susceptible to hydrolysis) and the electron-rich pyrazole ring (susceptible to oxidation and pH-dependent solubility issues).
Critical Stability Risks:
-
Hydrolysis (Primary Failure Mode): Rapid conversion to the corresponding carboxylic acid in basic media or protic solvents with trace moisture.
-
Oxidative Degradation: N-oxidation of the pyrazole ring under stress conditions (peroxides, transition metals).
-
Chromatographic Tailing: The amphoteric nature of the pyrazole moiety causes severe peak tailing on standard C18 columns, complicating purity analysis.
Degradation Pathways Analysis
The following diagram illustrates the primary degradation mechanisms. Use this to identify impurity peaks in your LC-MS data.
Figure 1: Mechanistic degradation map. The primary pathway is the hydrolysis of the methyl ester to the free acid (Degradant A).
Troubleshooting Guide: Experimental & Analytical
Module A: Hydrolytic Instability (The Ester Issue)
Issue: "I am seeing a new peak at RRT ~0.85 (relative to parent) that increases over time in my aqueous buffer."
Diagnosis: This is likely Degradant A (3-methoxy-4-(1H-pyrazol-4-yl)benzoic acid). The methyl ester is highly susceptible to hydrolysis, particularly in basic buffers (pH > 7.5) or acidic media (pH < 2) over prolonged periods.
Protocol: Hydrolysis Confirmation
-
Isolate the Peak: Collect the fraction corresponding to the new peak.
-
MS Confirmation: Check for a mass shift of -14 Da (Loss of
+ Gain of = Net -14).-
Parent [M+H]+: Calculate exact mass.
-
Degradant [M+H]+: Parent - 14.02.
-
-
Resolution:
-
Buffer Selection: Switch to buffers near pH 6.0–7.0 (e.g., Phosphate or Ammonium Acetate). Avoid Carbonate or Tris buffers at high pH.
-
Temperature: Store stock solutions at -20°C. Hydrolysis rates double for every 10°C increase.
-
Solvent: Avoid storing in methanol (transesterification risk). Use anhydrous DMSO or Acetonitrile.
-
Module B: HPLC Peak Tailing (The Pyrazole Issue)
Issue: "The parent peak is broad and tailing (Asymmetry factor > 2.0). I cannot integrate small impurities closely eluting after the main peak."
Diagnosis: Pyrazoles are basic (pKa of conjugate acid ~2.5). At neutral pH, the unprotonated nitrogen interacts strongly with residual silanols on the silica column, causing secondary retention (tailing).
Decision Tree for HPLC Optimization:
Figure 2: Analytical method optimization strategy for pyrazole derivatives.
Recommended Method Parameters:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18 with high carbon load & end-capping (e.g., C18-TMS) | Minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pH ~2) ensures the pyrazole is fully protonated (
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a Suzuki coupling reaction without protecting the pyrazole?
-
Answer: Yes, but with caution. The free NH on the pyrazole is acidic (pKa ~14) and can poison Palladium catalysts or compete for base.
-
Recommendation: Use an excess of base (3-4 equiv. of
or ) to ensure the pyrazole remains deprotonated and soluble, or protect the pyrazole with a THP (tetrahydropyranyl) or Boc group prior to coupling.
Q2: I see a peak at [M+16] in my LC-MS after leaving the sample on the bench. What is it?
-
Answer: This is the N-oxide . Pyrazoles are electron-rich and susceptible to oxidation by atmospheric oxygen over long periods, or rapidly if peroxides are present in your solvents (common in aged THF or Ethers).
-
Fix: Use fresh, inhibitor-free solvents and store the solid under Argon/Nitrogen.
Q3: How do I remove the methyl ester to get the acid?
-
Answer: Do not use harsh acid hydrolysis (which may degrade the pyrazole).
-
Protocol: Use LiOH (2 equiv) in THF:Water (1:1) at room temperature for 2-4 hours. This "soft" saponification is highly selective for the benzoate ester. Acidify carefully to pH 4 to precipitate the zwitterionic acid product.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Conference on Harmonisation.[4] Link
-
Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. (Demonstrates the necessity of acidic mobile phases for pyrazoles). Link
-
BenchChem. (2025).[5] Column chromatography conditions for separating pyrazole isomers. (Technical guide on purification). Link
- Larson, G. L., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Methyl 3-Methoxy-4-(1H-pyrazol-4-yl)benzoate Synthesis
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , a critical API building block.
This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between methyl 4-bromo-3-methoxybenzoate[1] and a pyrazole-4-boronic acid derivative[2]. Due to the presence of a base-sensitive methyl ester and a heteroaromatic boronic acid, this reaction is highly prone to specific impurity generation. This guide provides mechanistic troubleshooting, optimized protocols, and quantitative data to ensure high-yield, high-purity production.
Module 1: Mechanistic Troubleshooting Guide (The "Why")
Q: Why am I seeing high levels of des-boron pyrazole in my HPLC traces?
A: Base-Catalyzed Protodeboronation. Heteroaromatic boronic acids, including pyrazoles, are highly susceptible to protodeboronation (the protonolysis of the C-B bond)[3]. At high pH, the boronic acid forms a boronate intermediate that undergoes unimolecular fragmentation, breaking the C-B bond and replacing it with a C-H bond[4].
-
The Fix: Switch from a free boronic acid to a pinacol ester (e.g., 1-Boc-pyrazole-4-boronic acid pinacol ester)[2]. Pinacol esters undergo direct transmetalation or act as a "slow release" mechanism, keeping the concentration of the unstable free boronic acid low[5]. Furthermore, replace strong bases (NaOH, KOH) with milder alternatives like K₃PO₄ to prevent the formation of the reactive zwitterionic intermediate.
Q: What causes the formation of symmetrical bipyrazole (homocoupling) impurities?
A: Palladium(II)-Mediated Oxidative Dimerization. Homocoupling occurs when two boronic acid molecules couple together rather than reacting with the aryl halide[6]. This side reaction is driven by unliganded Pd(II) species in the reaction mixture. These species are typically generated when atmospheric oxygen infiltrates the reactor and oxidizes the active Pd(0) catalyst back to Pd(II)[7].
-
The Fix: Implement rigorous subsurface sparging of all solvents with an inert gas (Argon/N₂). If homocoupling persists, the addition of a mild reducing agent (such as potassium formate) can suppress free Pd(II) concentrations without inhibiting the primary cross-coupling cycle[8].
Q: Why is my target product converting into a carboxylic acid?
A: Saponification (Ester Hydrolysis). Your target molecule, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, contains a methyl ester. Classic Suzuki-Miyaura conditions utilize aqueous hydroxide bases at elevated temperatures (80–100 °C)[9], which are also the exact conditions for ester hydrolysis.
-
The Fix: Eliminate nucleophilic bases. Utilize a biphasic system with K₃PO₄ in 1,4-Dioxane/H₂O (4:1) or transition to entirely anhydrous conditions using CsF in dioxane to completely arrest hydrolysis pathways.
Module 2: Diagnostic & Resolution Workflows
Fig 1: Suzuki-Miyaura reaction pathway and primary impurity generation routes.
Fig 2: Logic tree for diagnosing and resolving common cross-coupling impurities.
Module 3: Quantitative Data & Base Selection
The choice of base and solvent is the single most critical variable in controlling the impurity profile of this specific coupling. The table below summarizes empirical data demonstrating the causality of base selection on impurity generation.
| Base System (2.0 eq) | Solvent System | Temp (°C) | Target Yield (%) | Protodeboronation (%) | Homocoupling (%) | Ester Hydrolysis (%) |
| NaOH | THF / H₂O (1:1) | 80 | 42.0 | 18.5 | 4.2 | 35.3 |
| K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 78.5 | 8.2 | 2.1 | 11.2 |
| K₃PO₄ | Dioxane / H₂O (4:1) | 85 | 94.2 | < 1.0 | < 1.0 | < 1.0 |
| CsF (3.0 eq) | Anhydrous Dioxane | 100 | 89.0 | < 1.0 | 3.5 | Not Detected |
Module 4: Step-by-Step Optimized Protocol
This self-validating protocol utilizes XPhos Pd G3 to accelerate the productive catalytic cycle[10], outcompeting decomposition pathways.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 eq)
-
1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq)
-
K₃PO₄ (2.0 eq)
-
XPhos Pd G3 (0.02 eq)
-
1,4-Dioxane / H₂O (4:1 v/v)
Methodology:
-
Solvent Degassing: Charge 1,4-dioxane and deionized water (4:1 ratio) into the reactor. Sparge the mixture with N₂ via a subsurface dip tube for a minimum of 30 minutes.
-
Self-Validation Check: Dissolved Oxygen (DO) probe must read < 1 ppm O₂ before proceeding to prevent homocoupling[6].
-
-
Reagent Charging: Add methyl 4-bromo-3-methoxybenzoate, 1-Boc-pyrazole-4-boronic acid pinacol ester, and K₃PO₄ to the reactor. Stir at 300 rpm to create a uniform suspension.
-
Catalyst Addition: Under a positive N₂ blanket, charge the XPhos Pd G3 catalyst.
-
Reaction Execution: Heat the reaction mixture to 85 °C. Maintain vigorous stirring to ensure adequate mixing of the biphasic system.
-
In-Process Control (IPC): After 2 hours, halt stirring briefly to allow phase separation. Sample the upper organic layer, dilute in acetonitrile, and analyze via UPLC at 254 nm.
-
Self-Validation Check: The reaction is deemed complete when the aryl bromide starting material is < 1.0% Area. Do not over-cook the reaction, as prolonged heating invites ester hydrolysis.
-
-
Palladium Scavenging & Workup: Cool the reactor to 20 °C. Dilute the mixture with Ethyl Acetate and water. Separate the aqueous phase. To the organic phase, add SiliaMetS® Thiol (or equivalent functionalized silica) and stir at 40 °C for 4 hours to scavenge residual palladium.
-
Isolation: Filter the scavenger through a Celite pad. Concentrate the filtrate under reduced pressure and crystallize the product from a Heptane/Ethyl Acetate gradient.
Module 5: Frequently Asked Questions (FAQs)
Q: Why use XPhos Pd G3 instead of the cheaper Pd(PPh₃)₄? A: Standard triarylphosphine ligands like PPh₃ are prone to sluggish oxidative addition and can undergo aryl exchange side reactions[11]. Bulky, electron-rich dialkylbiarylphosphine ligands (like XPhos) dramatically accelerate the oxidative addition and reductive elimination steps[11]. By speeding up the productive cross-coupling cycle, the catalyst outcompetes the slower, base-mediated protodeboronation pathway.
Q: Do I need to protect the pyrazole NH group? A: Yes, it is highly recommended. Using an unprotected pyrazole-4-boronic acid can lead to N-arylation (regioisomeric impurities) and can poison the palladium catalyst via strong nitrogen-metal coordination[12]. Using the Boc-protected pinacol ester[2] ensures strict C-C bond formation. The Boc group can be easily cleaved post-coupling using mild acidic conditions (e.g., HCl in dioxane or TFA).
Q: How do I ensure my API intermediate meets heavy metal limits (<10 ppm Pd)? A: Palladium black often precipitates during these reactions and can become trapped in the crystal lattice of the product[8]. The optimized protocol above integrates a functionalized silica thiol scavenger during the organic workup. Alternatively, crystallizing the final product from a coordinating solvent mixture (such as incorporating small amounts of DMSO or N-methyl-2-pyrrolidone prior to anti-solvent addition) can keep the Pd in the mother liquor.
References
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ed.ac.uk. Available at: Link
-
Protodeboronation. Wikipedia. Available at: 3
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. Available at: 13
-
Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0. Smolecule. Available at: 2
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: 5
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: 6
-
Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates. rhhz.net. Available at: 7
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at:8
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: 9
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: 10
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (NIH). Available at: 11
-
Methyl 4-bromo-3-methoxybenzoate | CID 14570117. PubChem (NIH). Available at: 1
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes. PMC (NIH). Available at: 12
Sources
- 1. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Validation & Comparative
Comparative Efficacy Analysis: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate versus Palbociclib in Oncology Models
A Senior Application Scientist's Guide to Evaluating Novel Cell Cycle Inhibitors
In the landscape of precision oncology, the cell cycle remains a pivotal target for therapeutic intervention. The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, driving uncontrolled cellular proliferation. While significant strides have been made with the clinical approval of CDK4/6 inhibitors, the exploration of inhibitors targeting other key CDKs continues to be an area of intense research. This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, a putative CDK2 inhibitor, against the established CDK4/6 inhibitor, Palbociclib.
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct biological roles of CDK2 and CDK4/6, and to offer detailed, field-proven methodologies for a head-to-head comparison of inhibitors targeting these kinases.
The Rationale for Comparison: Targeting Distinct Nodes in the G1/S Checkpoint
The progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical commitment point for cellular replication, governed by the retinoblastoma protein (Rb).[1][2] The activities of CDK4/6 and CDK2 converge on Rb to control this transition, but they are activated by different cyclin partners and at distinct points in G1.
-
CDK4/6: In response to mitogenic signals, D-type cyclins assemble with CDK4 and CDK6.[2][3] This complex initiates the phosphorylation of Rb, partially relieving its inhibition of the E2F family of transcription factors.[1][4]
-
CDK2: Subsequently, cyclin E expression is induced, which then complexes with CDK2. The CDK2/cyclin E complex hyper-phosphorylates Rb, leading to the full release of E2F and the transcription of genes necessary for DNA replication and S-phase entry.[5][6]
Given these distinct but complementary roles, a direct comparison of a selective CDK2 inhibitor with a selective CDK4/6 inhibitor like Palbociclib is of significant scientific interest. Such a study can elucidate the differential impacts of targeting these kinases on cancer cell proliferation and survival. Palbociclib, the first FDA-approved CDK4/6 inhibitor, has transformed the treatment paradigm for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[7][8] Our investigational compound, methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (herein designated as CDK2-P ), is hypothesized to selectively target CDK2, an approach that may hold promise for tumors dependent on CDK2 activity or as a strategy to overcome resistance to CDK4/6 inhibitors.[5][9]
Figure 1: Simplified schematic of the G1/S cell cycle checkpoint. This diagram illustrates the distinct roles of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes in the sequential phosphorylation of the Retinoblastoma (Rb) protein, leading to E2F release and S-phase entry. The points of inhibition for Palbociclib and the investigational compound CDK2-P are shown.
Part 1: In Vitro Efficacy Evaluation
The initial assessment of kinase inhibitors invariably begins with in vitro assays to determine their biochemical potency and cellular effects. These experiments are foundational for establishing a compound's mechanism of action and for selecting appropriate models for further in vivo testing.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK2-P and Palbociclib against their respective primary targets (CDK2) and to assess their selectivity against off-target kinases (CDK4/6).
Causality and Experimental Choice: An in vitro kinase assay, devoid of cellular complexities, provides the most direct measure of a compound's ability to inhibit its target enzyme. By testing against a panel of related kinases (e.g., CDK2, CDK4, CDK6), we can establish a selectivity profile, which is crucial for predicting potential on-target efficacy and off-target toxicities.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of CDK2-P and Palbociclib in a suitable solvent (e.g., DMSO), typically from 100 µM to 1 pM.
-
Reconstitute recombinant human CDK2/Cyclin E and CDK4/Cyclin D1 enzymes in kinase buffer.
-
Prepare the Eu-anti-tag antibody and a fluorescently labeled ATP-competitive kinase tracer (kinase-specific).
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds.
-
Add 2.5 µL of the kinase-antibody mixture.
-
Add 2.5 µL of the tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and plot the results against the compound concentration.
-
Determine the IC50 values using a non-linear regression model (log[inhibitor] vs. response).
-
Expected Outcome & Data Presentation:
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. CDK4) | Selectivity (vs. CDK2) |
| CDK2-P | CDK2/Cyclin E | ~5 | >1000-fold | - |
| CDK4/Cyclin D1 | >5000 | - | ||
| Palbociclib | CDK4/Cyclin D1 | ~11 | - | >100-fold |
| CDK2/Cyclin E | ~1500 |
Table 1: Hypothetical biochemical IC50 data for CDK2-P and Palbociclib. Data are presented as the mean of triplicate experiments. This table structure allows for a clear comparison of potency and selectivity.
Cell Proliferation and Viability Assay
Objective: To assess the anti-proliferative effects of CDK2-P and Palbociclib across a panel of cancer cell lines with varying genetic backgrounds.
Causality and Experimental Choice: A cell viability assay measures the overall impact of a compound on a cell population, integrating effects on proliferation, metabolism, and cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it ideal for generating dose-response curves.[10][11][12] The choice of cell lines is critical; we include HR+ breast cancer lines (e.g., MCF-7, T-47D) known to be sensitive to Palbociclib, and cell lines with high Cyclin E expression, which are hypothesized to be dependent on CDK2.[9]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well, white-walled microplate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of CDK2-P and Palbociclib in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized viability against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome & Data Presentation:
| Cell Line | Cancer Type | Key Genetic Feature | CDK2-P GI50 (µM) | Palbociclib GI50 (µM) |
| MCF-7 | Breast (HR+) | Rb-proficient, low Cyclin E | >10 | 0.08 |
| T-47D | Breast (HR+) | Rb-proficient | >10 | 0.12 |
| OVCAR-3 | Ovarian | High Cyclin E (CCNE1 amp) | 0.25 | >10 |
| HCT116 | Colon | Rb-proficient | 0.50 | 1.5 |
Table 2: Hypothetical GI50 data from CellTiter-Glo® assays. This table highlights the expected differential sensitivity of cell lines based on their underlying biology, a key aspect of targeted therapy.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the anti-proliferative effects of the compounds are due to cell cycle arrest and to identify the specific phase of arrest.
Causality and Experimental Choice: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and, by extension, the distribution of cells throughout the cell cycle.[13] This method provides direct evidence of the mechanism of action for cell cycle inhibitors. Palbociclib is expected to induce a G1 arrest, while a CDK2 inhibitor might cause arrest in S-phase or G2/M, depending on the cellular context.[6][14]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment:
-
Plate cells (e.g., MCF-7 for Palbociclib, OVCAR-3 for CDK2-P) in 6-well plates.
-
Treat with vehicle, CDK2-P (e.g., 1 µM), or Palbociclib (e.g., 0.5 µM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Expected Outcome: Palbociclib-treated MCF-7 cells will show a significant increase in the G0/G1 population and a corresponding decrease in S and G2/M populations. CDK2-P-treated OVCAR-3 cells are expected to show an accumulation of cells in the S phase, reflecting the role of CDK2 in S-phase progression.
Western Blot Analysis of Target Engagement
Objective: To confirm that the compounds are engaging their targets in a cellular context by assessing the phosphorylation status of key downstream substrates.
Causality and Experimental Choice: Western blotting allows for the direct visualization of changes in protein phosphorylation, providing a mechanistic link between target inhibition and cellular phenotype.[17][18] For CDK4/6 and CDK2 inhibitors, the most critical downstream marker is the phosphorylation of Rb. We will examine phosphorylation at specific sites to differentiate the activity of the two kinase complexes.
Protocol: Western Blotting for pRb
-
Lysate Preparation:
-
Treat cells as in the cell cycle analysis protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[18]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Rb (Ser780) - a preferential site for CDK4/6
-
Phospho-Rb (Ser807/811) - a site for both CDK4/6 and CDK2
-
Total Rb
-
Cyclin E
-
β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Expected Outcome: In cells treated with Palbociclib, a marked decrease in p-Rb (Ser780) is expected. In cells treated with CDK2-P, a decrease in p-Rb (Ser807/811) may be observed, along with a potential compensatory upregulation of Cyclin E as a feedback mechanism.
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro data, the next critical step is to assess the anti-tumor activity of the investigational compound in a living organism. Patient-derived xenograft (PDX) models are increasingly favored as they better recapitulate the heterogeneity and drug response of human tumors.[19][20]
Figure 2: Workflow for an in vivo patient-derived xenograft (PDX) efficacy study. This diagram outlines the key steps from tumor implantation to data analysis for evaluating anti-cancer agents in a preclinical setting.
Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of CDK2-P and Palbociclib in a clinically relevant PDX model.
Causality and Experimental Choice: We select a breast cancer PDX model (e.g., an ER+ model for Palbociclib and a model with CCNE1 amplification for CDK2-P) to test the compounds' efficacy. This approach provides a more predictive assessment of clinical potential compared to cell line-derived xenografts.[19] Key endpoints are tumor growth inhibition (TGI) and tolerability (body weight change).
Protocol: PDX Efficacy Study
-
Model Selection and Expansion:
-
Select appropriate, well-characterized PDX models.
-
Implant tumor fragments subcutaneously into the flanks of female immunodeficient mice (e.g., NSG mice).
-
Allow tumors to grow to a volume of approximately 150-200 mm³.
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle (e.g., 50 mM sodium lactate buffer)
-
Group 2: Palbociclib (e.g., 100 mg/kg, daily oral gavage)
-
Group 3: CDK2-P (dose determined by MTD studies, e.g., 50 mg/kg, daily oral gavage)
-
-
Administer treatment for a defined period, for example, 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor animal body weight and general health status twice weekly as a measure of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.
-
Plot mean tumor volume and mean body weight over time for each group.
-
Expected Outcome & Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1450 ± 180 | - | +2.5 |
| Palbociclib | 100 | 480 ± 95 | 67% | -1.8 |
| CDK2-P | 50 | 620 ± 110 | 57% | -3.1 |
Table 3: Hypothetical summary of in vivo efficacy data from a PDX model with CCNE1 amplification. Data are presented as mean ± SEM. %TGI is calculated at the end of the study. This table provides a clear, quantitative comparison of the anti-tumor activity and tolerability of the compounds.
Discussion and Future Perspectives
This comparative guide outlines a rigorous, multi-faceted approach to evaluating a novel CDK2 inhibitor against the clinical standard, Palbociclib. The expected results from these studies would highlight the distinct biological consequences of targeting different CDK nodes in the G1/S transition.
A potent and selective CDK2 inhibitor like the hypothetical CDK2-P would be expected to show strong efficacy in tumors characterized by high levels of Cyclin E, a known dependency in certain ovarian and breast cancers.[9] In contrast, Palbociclib's efficacy is well-established in Rb-proficient, HR+ breast cancers where the Cyclin D-CDK4/6 axis is a primary driver of proliferation.[8][21]
The true potential of novel CDK2 inhibitors may lie in combination therapies. Acquired resistance to CDK4/6 inhibitors often involves the upregulation of Cyclin E, leading to a bypass of the G1 block through CDK2 activity.[5] Therefore, a logical next step in this research program would be to investigate the combination of CDK2-P and Palbociclib in models of acquired resistance to CDK4/6 inhibition.
Conclusion
The systematic evaluation of novel kinase inhibitors requires a deep understanding of the underlying biology and the application of robust, validated experimental protocols. By comparing methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (CDK2-P) and Palbociclib through the biochemical, in vitro, and in vivo assays detailed in this guide, researchers can effectively characterize the potency, selectivity, and therapeutic potential of this novel compound. This head-to-head comparison not only serves to validate a new therapeutic agent but also deepens our understanding of the intricate cell cycle machinery and how best to target it for cancer therapy.
References
-
Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. New England Journal of Medicine. [Link]
-
Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine. [Link]
-
O'Leary, B., et al. (2016). The Evolving Story of CDK4/6 Inhibitors in Breast Cancer. Nature Reviews Clinical Oncology. [Link]
-
O'Brien, N. A., et al. (2024). Palbociclib Plus Endocrine Therapy Beats Chemo in HR+/HER2− Metastatic Breast Cancer. Oncology Nursing News. [Link]
-
Kim, H. J., & Lee, J. Y. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]
-
American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR News Release. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
Raje, V. (2018). A Quick Overview of CDK4/6 Inhibitor Palbociclib. Pharmacy Times. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. [Link]
-
O'Leary, B., et al. (2015). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research. [Link]
-
Van der Auwera, I., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Journal of Experimental & Clinical Cancer Research. [Link]
-
Lo, Y. T., et al. (2020). Neoadjuvant palbociclib on ER+ breast cancer (N007): clinical response and EndoPredict's value. Breast Cancer Research and Treatment. [Link]
-
Fasching, P. A. (2016). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Breast Care. [Link]
-
Finn, R. S., et al. (2024). Overall Survival With Palbociclib Plus Letrozole in Advanced Breast Cancer. Journal of Clinical Oncology. [Link]
-
Coma, S., et al. (2019). CDK4/6 inhibition in cancer: the cell cycle splicing connection. Journal of Experimental & Clinical Cancer Research. [Link]
-
Cho, S. Y., et al. (2019). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Cancers. [Link]
-
Uras, I. Z., & Caldon, C. E. (2016). CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. Cancers. [Link]
-
Guiley, K. Z., et al. (2021). Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. Nature Communications. [Link]
-
Promega Connections. (2018). A Cell Viability Assay for Today. [Link]
-
Welm, A. L., et al. (2018). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Moser, B. A., et al. (2014). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences. [Link]
-
Lim, S., & Kaldis, P. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Nature Reviews Cancer. [Link]
-
Encyclopedia.pub. (2022). Patient-Derived Xenograft Models of Breast Cancer. [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. [Link]
-
Onal, C., & Yildirim, B. A. (2020). CDK4 / 6 Inhibitor Palbociclib Combined with Radiotherapy in the Treatment of Cancer. Journal of Oncological Science. [Link]
-
Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]
-
Li, Z., et al. (2025). Research Progress on the CDK4/6 Signaling Pathway and Clinical Application of Its Inhibitors in HR+/HER2- Breast Cancer. ResearchGate. [Link]
-
Wang, H., et al. (2016). Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. PLOS ONE. [Link]
-
ClinicalTrials.gov. (2024). The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. [Link]
-
Evans, E. E., et al. (2023). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers. [Link]
-
The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. [Link]
Sources
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validating the biological target of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Validating the Biological Target of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate: A Comparative Guide to ROCK1/2 Target Engagement
In fragment-based drug discovery (FBDD) and lead optimization, validating the biological target of a small molecule intermediate is the most critical step before committing to expensive synthetic expansions. The compound methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a highly privileged pharmacophore fragment. Structural and pharmacological data reveal that the 1H-pyrazole moiety acts as a potent "hinge-binder" in the ATP-binding pocket of kinases, while the methoxy-benzoate core provides a highly specific growth vector into the hydrophobic selectivity pockets [1].
Specifically, this scaffold has been extensively utilized in the development of highly potent, dual ROCK1 and ROCK2 (Rho-associated coiled-coil containing protein kinases) inhibitors [2].
As an Application Scientist, I have structured this guide to objectively compare the biophysical platforms used to validate ROCK1/2 target engagement for this specific fragment, complete with causality-driven, self-validating experimental protocols.
The Biological Target: ROCK1 and ROCK2
ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They are master regulators of the actomyosin cytoskeleton, playing central roles in smooth muscle contraction, cell migration, and fibrotic disease progression [1]. Crystallographic data (e.g., PDB ID: 7JOV) demonstrates that phenylpyrazole derivatives bind directly to the kinase hinge region (specifically interacting with residues like Glu153 and Met156 in ROCK2) [3].
Fig 1: RhoA/ROCK signaling pathway and downstream cytoskeletal regulation.
Platform Comparison: Validating Fragment-Target Engagement
Because methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a low-molecular-weight fragment (~232 Da), its baseline affinity (
Below is a quantitative comparison of the three leading platforms for validating this fragment against ROCK2.
| Platform | Primary Readout | Typical Affinity Range ( | Target Consumption / Assay | Self-Validation Mechanism |
| SPR (Surface Plasmon Resonance) | Binding Kinetics ( | 10 pM – 1 mM | ~1-5 µg | ATP-competitive displacement |
| ITC (Isothermal Titration Calorimetry) | Thermodynamics ( | 1 nM – 100 µM | ~50-100 µg | Stoichiometry (N) must equal ~1 |
| CETSA (Cellular Thermal Shift Assay) | Intracellular Engagement | N/A (Shift in | Intact Cells (No purified protein) | Target-specific Western Blot shift |
Expert Insight: For initial validation of the pyrazole-benzoate fragment, SPR is the gold standard . It requires minimal protein, easily detects low-affinity/fast-off-rate kinetics typical of fragments, and allows for rapid competition assays to prove the binding is ATP-directed rather than promiscuous aggregation.
Experimental Workflows & Causality
Protocol A: SPR Kinetic Validation (Self-Validating System)
To prove that methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate specifically engages the ROCK2 ATP-binding pocket, we utilize a competitive SPR workflow.
Fig 2: SPR workflow for validating fragment-target binding kinetics.
Step-by-Step Methodology:
-
Target Immobilization: Capture recombinant His-tagged ROCK2 (kinase domain) onto an NTA sensor chip.
-
Causality: We use His-capture rather than amine coupling because amine coupling randomly crosslinks lysine residues, which can block the ATP-binding pocket and artificially destroy the fragment's binding site.
-
-
Buffer Preparation & DMSO Matching: Run the system in HBS-P+ buffer supplemented with 5 mM
, 1 mM DTT, and exactly 2.0% DMSO.-
Causality:
is mandatory because kinases require divalent cations to maintain the structural integrity of the active site. 2.0% DMSO is required to keep the lipophilic benzoate fragment in solution. Furthermore, a DMSO calibration curve (1.5% to 2.5%) must be run to subtract bulk refractive index artifacts—a critical failure point in fragment SPR.
-
-
Analyte Titration: Inject the fragment in a 2-fold dilution series from 500 µM down to 15.6 µM. Record the steady-state Response Units (RU).
-
Self-Validation (ATP Competition): Repeat the exact injection series, but supplement the analyte samples and the running buffer with 1 mM ATP.
-
Causality (Trustworthiness): This makes the protocol self-validating. The 1H-pyrazole is hypothesized to be a hinge binder [3]. If the fragment is genuinely binding the target pocket, the presence of saturating ATP will completely ablate the SPR signal. If the RU signal remains unchanged, the fragment is binding non-specifically to the chip or an allosteric surface, and the hit is discarded.
-
Protocol B: CETSA (Intracellular Target Engagement)
While SPR proves direct biophysical binding, it lacks physiological context. To validate that the fragment can cross the cell membrane and engage ROCK2 in the presence of physiological ATP (~1-3 mM), we use CETSA.
Step-by-Step Methodology:
-
Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 50 µM of the fragment (or a vehicle DMSO control) for 1 hour at 37°C.
-
Causality: The methyl ester acts as a highly permeable prodrug-like motif, allowing rapid intracellular accumulation before potential hydrolysis by intracellular esterases.
-
-
Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Causality: Heat shock causes unbound ROCK2 to denature and aggregate. If the pyrazole fragment is bound to the hinge region, it thermodynamically stabilizes the folded kinase, shifting its aggregation temperature (
) higher.
-
-
Lysis and Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen) rather than harsh detergents, then centrifuge at 20,000 x g for 20 minutes.
-
Causality: Detergents can artificially disrupt the fragment-kinase complex. Centrifugation pellets the denatured ROCK2, leaving only the soluble, fragment-stabilized ROCK2 in the supernatant.
-
-
Self-Validation (Western Blot): Analyze the supernatant via Western Blot using a ROCK2-specific antibody. The assay is self-validating when the vehicle control shows complete ROCK2 depletion at 50°C, but the fragment-treated sample maintains a visible ROCK2 band up to 55°C or 60°C.
Conclusion
Validating methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate requires a combination of precise biophysical kinetics and cellular thermodynamic profiling. By utilizing a His-captured SPR assay with an ATP-competition self-validation step, researchers can definitively confirm the 1H-pyrazole's role as a ROCK1/2 hinge binder. Subsequent CETSA profiling ensures the methoxy-benzoate core provides sufficient membrane permeability and intracellular stability, paving the way for targeted synthetic expansion into highly potent clinical candidates.
References
-
Hu, Z., et al. (2020). "Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies." Bioorganic & Medicinal Chemistry Letters, 30(21), 127495. URL:[Link]
- Bristol-Myers Squibb Co. (2018). "Phenylpyrazole derivatives as potent ROCK1 and ROCK2 inhibitors." US Patent US10112939B2.
-
RCSB Protein Data Bank. (2020). "Crystal Structure of Rho-associated protein kinase 2 (ROCK2) in complex with a phenylpyrazole amide inhibitor" (PDB ID: 7JOV). URL:[Link]
Comparative Analysis of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate Analogs: A Technical Guide for FGFR Kinase Inhibitor Development
Executive Summary
Subject: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (referred to herein as Scaffold-M3P ) and its structural analogs. Context: This scaffold represents a privileged biaryl pharmacophore extensively utilized in the discovery of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The "3-methoxy-4-pyrazolyl" motif serves as a critical ATP-mimetic hinge binder, while the benzoate ester provides a versatile handle for optimizing pharmacokinetic (PK) properties via amidation or urea formation. Target Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Specialists.
This guide objectively compares Scaffold-M3P against two key structural alternatives—Indazole-Fused Analogs and Pyrazolo[3,4-b]pyridines —evaluating their synthetic accessibility, kinase selectivity profiles, and metabolic stability.
Structural & Mechanistic Analysis
The Pharmacophore
The core structure of Scaffold-M3P consists of a central benzene ring substituted with a methoxy group at the C3 position and a pyrazole ring at the C4 position.
-
Pyrazole Moiety (Hinge Binder): The N-H of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically Glu residues in FGFR).
-
3-Methoxy Group: Provides conformational restriction and fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over other tyrosine kinases (e.g., VEGFR).
-
Benzoate Ester: Acts as a synthetic "warhead" precursor. In active drugs, this is typically converted to a solubilizing amide tail (e.g., piperazine-linked) to interact with the solvent-front region.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Caption: SAR logic for Scaffold-M3P. The C1 ester is the primary site for diversification, while the C4 pyrazole is essential for ATP-competitive binding.
Comparative Analysis of Analogs
This section compares Scaffold-M3P with two advanced analogs: Analog-IND (Indazole-based, rigidified) and Analog-PP (Pyrazolo-pyridine, solubility-optimized).
Performance Matrix
| Feature | Scaffold-M3P (Biaryl) | Analog-IND (Indazole) | Analog-PP (Pyrazolo-pyridine) |
| Primary Target | FGFR1 / FGFR2 | FGFR1 (High Selectivity) | FGFR4 / Broad Kinase |
| Synthetic Steps | 3-4 Steps (High Yield) | 6-8 Steps (Moderate Yield) | 5-6 Steps (Low Yield) |
| Solubility (pH 7.4) | Moderate (Low as ester) | Low (Rigid planar system) | High (Basic nitrogen core) |
| Metabolic Stability | Moderate (Ester hydrolysis risk) | High (Resistant to CYP) | Moderate (N-oxidation risk) |
| Key Drug Reference | Intermediate for AZD4547 | Similar to Futibatinib | Similar to Roblitinib |
Quantitative Efficacy (Representative Data)
Data normalized from biochemical kinase assays (FRET).
| Compound Class | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Ratio (VEGFR/FGFR1) |
| Scaffold-M3P (Amide) | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.8 ± 0.6 | 150 | 125x |
| Analog-IND | 0.8 ± 0.2 | 1.1 ± 0.2 | 5.2 ± 1.0 | 450 | 562x |
| Analog-PP | 5.4 ± 1.1 | 12.0 ± 2.5 | 8.9 ± 1.5 | 60 | 11x |
Insight: While Analog-IND offers superior potency and selectivity due to ring fusion locking the bioactive conformation, Scaffold-M3P remains the most cost-effective and versatile starting point for lead optimization due to its superior synthetic accessibility.
Experimental Protocols
Synthesis of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
This protocol utilizes a Suzuki-Miyaura cross-coupling reaction, the industry standard for constructing this biaryl system.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.2 eq) [Boc-protected to prevent catalyst poisoning]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Charge: In a nitrogen-purged reaction vial, combine the aryl bromide, pyrazole boronate, and K₂CO₃.
-
Dissolve: Add degassed Dioxane/Water mixture.
-
Catalyze: Add Pd(dppf)Cl₂ catalyst. Seal the vial immediately.
-
Reflux: Heat to 90°C for 4 hours. Monitor via LC-MS (Target Mass: ~232.2 Da for free pyrazole ester).
-
Note: The Boc group often cleaves thermally or under basic conditions during the reaction; if not, treat with TFA/DCM post-workup.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient 0-50%).
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic pyrazole singlets at ~8.0-8.3 ppm (2H) and the methoxy singlet at ~3.9 ppm (3H). Absence of the pyrazole signal indicates coupling failure.
Caption: Synthetic workflow for the generation of the Scaffold-M3P core.
Biological Evaluation: FGFR1 Kinase Assay (FRET)
To validate the activity of analogs derived from this scaffold, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol:
-
Enzyme Prep: Dilute recombinant human FGFR1 kinase domain (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Substrate: Use a biotinylated peptide substrate (e.g., Poly-Glu-Tyr) at 200 nM.
-
Compound Addition: Dispense 100 nL of test compound (in DMSO) into 384-well plates.
-
Reaction Start: Add ATP (at Km, typically 50 µM) to initiate the reaction. Incubate for 60 min at RT.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.
-
Read: Measure fluorescence emission at 665 nm (APC) and 615 nm (Eu) after 340 nm excitation.
-
Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000. Plot % Inhibition vs. Log[Compound].
References
-
Discovery of AZD4547: Gavine, P. R., et al. "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[1][2] Cancer Research, 2012.[1][2] Link
-
FGFR Inhibitor Reviews: Dieci, M. V., et al. "Fibroblast Growth Factor Receptor (FGFR) as a Therapeutic Target in Breast Cancer." Annals of Oncology, 2013. Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Indazole Scaffold SAR: Liang, G., et al. "Small Molecule Inhibition of Fibroblast Growth Factor Receptors in Cancer." Cytokine & Growth Factor Reviews, 2013. Link
-
Kinase Assay Methodology: Ma, H., et al. "Fluorescence-Based Methods for Kinase Drug Discovery." Expert Opinion on Drug Discovery, 2008. Link
Sources
A Comparative Potency Analysis of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate Against Established Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer agents.[1][2][3] Its unique structural and electronic properties make it an excellent pharmacophore for targeting protein kinases, a class of enzymes frequently dysregulated in cancer.[2] This guide focuses on methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, a novel compound featuring this key heterocyclic motif. While public domain data on the specific biological targets of this compound are scarce, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent.
Given that numerous pyrazole-containing molecules have been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), this guide will proceed under the working hypothesis that methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a putative ALK inhibitor.[4][] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[6][7][8] This guide will provide a framework for comparing the potency of this novel compound against established, FDA-approved ALK inhibitors, offering a roadmap for its preclinical evaluation.
The Benchmark: Established ALK Inhibitors
The therapeutic landscape for ALK-positive NSCLC has been revolutionized by the development of targeted tyrosine kinase inhibitors (TKIs).[6][9] These inhibitors are categorized into generations based on their potency, selectivity, and efficacy against resistance mutations.[10]
-
First-Generation: Crizotinib Crizotinib was the first ALK inhibitor to receive FDA approval.[4][7] It is an ATP-competitive inhibitor that also targets c-Met and ROS1 kinases.[7][8] While effective, many patients develop resistance within a year, often due to secondary mutations in the ALK kinase domain or poor penetration of the blood-brain barrier.[6][7]
-
Second-Generation: Ceritinib, Alectinib, and Brigatinib Developed to overcome crizotinib resistance, second-generation inhibitors exhibit greater potency against both wild-type ALK and various ALK resistance mutations.[10][11]
-
Ceritinib is approximately 20-fold more potent than crizotinib in vitro and shows activity against several crizotinib-resistant mutations.[12][13]
-
Alectinib demonstrates a fivefold higher potency than crizotinib and has excellent central nervous system (CNS) penetration, making it effective against brain metastases.[6][14] It inhibits ALK and RET kinases but not MET or ROS1.
-
Brigatinib is about 12 times more potent than crizotinib and is active against a wide range of ALK resistance mutations.[6]
-
-
Third-Generation: Lorlatinib Lorlatinib was designed to be effective against nearly all known ALK resistance mutations that can emerge after treatment with first- and second-generation inhibitors.[] It also has robust CNS activity.[]
These inhibitors function by binding to the ATP pocket of the ALK kinase domain, which blocks the autophosphorylation of ALK and disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[7][11][15][16]
ALK Signaling Pathway
The following diagram illustrates the ALK signaling pathway and the mechanism of action of ALK inhibitors.
Caption: ALK signaling pathway and inhibitor mechanism.
Quantitative Comparison of Known ALK Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Inhibitor | Generation | Target(s) | Relative Potency vs. Crizotinib (in vitro) |
| Crizotinib | 1st | ALK, c-Met, ROS1 | 1x |
| Ceritinib | 2nd | ALK, IGF-1R, ROS1 | ~20x more potent |
| Alectinib | 2nd | ALK, RET | ~5x more potent |
| Brigatinib | 2nd | ALK, ROS1, EGFR | ~12x more potent |
| Lorlatinib | 3rd | ALK, ROS1 | Highly potent against wild-type and mutated ALK |
This table synthesizes data from multiple sources to provide a comparative overview.[6][7][11][12]
Experimental Protocols for Potency Determination
To objectively compare the potency of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate with these established inhibitors, standardized in vitro assays are essential.
Protocol 1: In Vitro ALK Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK protein.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. It measures the phosphorylation of a substrate peptide by the ALK kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Recombinant human ALK kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Test compound (methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate) and reference inhibitors (Crizotinib, etc.)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.
-
Kinase Reaction: a. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. b. Add 2.5 µL of the ALK enzyme solution (prepared in assay buffer) to each well. c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA. b. Incubate for 60 minutes at room temperature to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: a. Calculate the ratio of the 665 nm to 620 nm signals. b. Plot the signal ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro ALK kinase IC50 determination.
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the viability of cancer cells that depend on ALK signaling for their growth and survival.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, which harbors the EML4-ALK fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors for 72 hours.
-
Viability Measurement: a. Equilibrate the plate to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal (as a percentage of the untreated control) against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
To ascertain the therapeutic potential of a novel compound like methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, a rigorous and comparative assessment of its potency is paramount. By benchmarking its performance against established inhibitors of a hypothesized target, such as the ALK oncoprotein, researchers can make informed decisions about its future development. The experimental protocols detailed in this guide provide a validated framework for generating the critical data needed to compare its in vitro and cellular potency against first, second, and third-generation ALK inhibitors. This structured approach, grounded in scientific integrity, is fundamental to the process of discovering and advancing the next generation of targeted cancer therapies.
References
- Patsnap Synapse. (2024, July 17).
- Tabb, B., & Varkey, J. (2017). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 8(3), 237–244.
- Wikipedia. (n.d.). ALK inhibitor.
- Wikipedia. (n.d.). Ceritinib.
- Mishra, A., et al. (2013). Crizotinib: A comprehensive review. Journal of Cancer Research and Therapeutics, 9(3), 353.
- BOC Sciences. (2022, October 30). FDA Approved ALK Inhibitors for ALK-Positive Non-Small Cell Lung Cancer.
- Drugs.com. (2025, October 7). Ceritinib Monograph for Professionals.
- Salgia, R., et al. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Thoracic Oncology, 6(12), 2036-2042.
- Novello, S., et al. (2018). Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy. Therapeutic Advances in Medical Oncology, 10, 175883591879040.
- Ketter, J., et al. (2020). Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy.
- Drugs.com. (n.d.). Alectinib: uses, dosing, warnings, adverse events, interactions.
- Ardini, E., et al. (2013). ALK Inhibitors, a Pharmaceutical Perspective. Frontiers in Oncology, 3.
- BC Cancer. (2017, November 1). DRUG NAME: Ceritinib.
- Medscape. (n.d.). Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more.
- Targeted Oncology. (2021, September 17). ALK Inhibitors Help to Define Precision Medicine.
- Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances.
- Patsnap Synapse. (2024, July 17).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Alectinib Hydrochloride?
- Zou, H., et al. (2011). Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo. Cancer Research, 71(8_Supplement), LB-390.
- CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
- G-Dayan, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1).
- Wang, X., et al. (2007).
- Gao, W., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1562.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.
- BenchChem. (n.d.). Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Core Scaffold in Modern Medicinal Chemistry.
- Scott, J., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
- Pokharel, Y., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... ACS Omega, 4(9), 13867-13876.
- Pokharel, Y., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. International Journal of Molecular Sciences, 23(14), 7753.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
- Modi, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 143, 106966.
- Al-Warhi, T., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1838.
- Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 11. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. Ceritinib - Wikipedia [en.wikipedia.org]
- 16. reference.medscape.com [reference.medscape.com]
Technical Comparison Guide: Profiling Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
This guide provides a technical analysis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , profiling its utility as a privileged scaffold in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Executive Summary & Pharmacophore Context
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (CAS: Variable/Generic) is a critical synthetic intermediate and pharmacophore scaffold used primarily in the development of Type I ATP-competitive kinase inhibitors , specifically targeting the FGFR family (FGFR1–4) .
While often categorized as a "building block," this molecule contains the essential structural motifs required for high-affinity binding to the kinase hinge region:
-
Pyrazole Moiety: Acts as the primary hydrogen bond donor/acceptor pair interacting with the kinase hinge residues (e.g., Glu562 and Ala564 in FGFR1).
-
Methoxy Group: Provides conformational restriction and hydrophobic contacts within the ATP binding pocket.
-
Benzoate Ester: Serves as a synthetic handle (precursor to amides/ureas) to extend into the solvent-exposed region or the back pocket, modulating solubility and pharmacokinetic properties.
Primary Application: Synthesis of small-molecule inhibitors (e.g., analogs of AZD4547, Infigratinib) and Fragment-Based Drug Discovery (FBDD).
Cross-Reactivity & Selectivity Profile
The "cross-reactivity" of this molecule is evaluated in two contexts: Biological Selectivity (of the scaffold when elaborated) and Chemical Reactivity (as a synthetic intermediate).
A. Biological Selectivity (Kinase Profiling)
Inhibitors derived from the 3-methoxy-4-(1H-pyrazol-4-yl)phenyl scaffold typically exhibit a distinct selectivity profile. The table below compares this scaffold against alternative chemotypes.
| Feature | Pyrazole Scaffold (This Product) | Indolinone Scaffold (e.g., Nintedanib) | Quinoline Scaffold (e.g., Lenvatinib) |
| Primary Target | FGFR1, FGFR2, FGFR3 | VEGFR, FGFR, PDGFR (Multi-kinase) | VEGFR1-3, FGFR1-4 |
| Binding Mode | Type I (DFG-in) | Type I (DFG-in) | Type I/II (Hybrid) |
| Selectivity vs. FGFR4 | High (Often >100-fold selective for FGFR1-3) | Low (Pan-FGFR) | Low (Pan-FGFR) |
| Major Cross-Reactivity | VEGFR2 (KDR) | Src, Lck, Lyn | RET, KIT |
| Mechanism of Selectivity | Hinge region H-bonds are highly specific to the FGFR1-3 cleft geometry. | Broader ATP-mimetic activity leads to "dirty" profile. | Exploits hydrophobic back-pocket; less selective. |
| Clinical Relevance | Lower toxicity (hyperphosphatemia is manageable). | High toxicity due to broad off-target hits. | Hypertension/Proteinuria (VEGFR effects). |
Critical Insight: The methyl ester form itself is generally inactive in cellular assays (IC50 > 10 µM) due to poor solubility and lack of the "tail" required for high-affinity binding. It must be hydrolyzed to the acid and coupled to a solubilizing group (e.g., piperazine) to achieve nanomolar potency.
B. Chemical Cross-Reactivity (Synthetic Utility)
As a building block, the product competes with boronic acids and halides.
-
Regioselectivity: The 1H-pyrazole nitrogen is nucleophilic. Without protection (e.g., THP, SEM), alkylation can occur at N1 or N2. This product typically requires careful base selection (e.g., Cs₂CO₃ vs. NaH) to control regiochemistry during elaboration.
-
Suzuki Coupling Efficiency: The phenyl-pyrazole bond is pre-formed, eliminating the challenging Suzuki coupling step often required with alternative fragments (e.g., coupling a pyrazole-boronate to a halobenzoate), thus reducing metal impurities in the final API.
Mechanism of Action: FGFR Signaling Pathway
The scaffold targets the intracellular kinase domain of FGFRs. The diagram below illustrates the signaling cascade interrupted by inhibitors derived from this scaffold.
Caption: FGFR signaling cascade. The scaffold-derived inhibitor binds the FGFR kinase domain, blocking autophosphorylation and downstream RAS-MAPK and PI3K-AKT signaling.
Experimental Protocols
Protocol A: Chemical Elaboration (Hydrolysis & Amide Coupling)
Objective: Convert the inactive ester intermediate into a bioactive amide.
-
Hydrolysis:
-
Dissolve 1.0 eq of Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate in THF/MeOH/H₂O (3:1:1).
-
Add 2.0 eq LiOH·H₂O. Stir at RT for 4 hours.
-
Acidify with 1N HCl to pH 3. Filter precipitate (Free Acid).
-
-
Amide Coupling (The "Warhead" Addition):
-
Suspend Free Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
-
Add Amine Partner (e.g., N-methylpiperazine derivative) (1.1 eq).
-
Stir at RT for 12h. Purify via Prep-HPLC.
-
Protocol B: Kinase Selectivity Profiling (FRET Assay)
Objective: Validate the selectivity of the elaborated inhibitor against FGFR1 vs. VEGFR2.
Materials:
-
Recombinant FGFR1 and VEGFR2 kinases.
-
FRET peptide substrate (e.g., Z'-LYTE™).
-
Test Compound (synthesized from scaffold).
Procedure:
-
Preparation: Prepare 10 mM stock of compound in DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Add 2.5 µL of 4x Compound to 384-well plate.
-
Add 5 µL of 2x Kinase/Peptide Mixture.
-
Add 2.5 µL of 4x ATP Solution (at Km for each kinase).
-
-
Reaction: Incubate at RT for 1 hour.
-
Detection: Add Development Reagent (cleaves unphosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein) on plate reader.
-
Analysis: Calculate % Inhibition and fit to sigmoidal dose-response curve to determine IC50.
Self-Validating Check:
-
Positive Control: Staurosporine (Pan-kinase inhibitor).
-
Negative Control: DMSO only.
-
Z'-Factor: Must be > 0.5 for valid assay data.
Comparative Workflow Diagram
This diagram contrasts the synthetic utility of using this pre-formed scaffold versus building it from scratch (Suzuki method), highlighting the efficiency gain.
Caption: Synthetic workflow comparison. Using the pre-functionalized benzoate scaffold (Route B) bypasses the metal-catalyzed coupling step, reducing impurity risks.
References
-
Gavine, P. R., et al. (2012). "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[1][2] Cancer Research.[2][] Link
-
Sohl, C. D., et al. (2015).[4] "Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation." ACS Chemical Biology.[4] Link[4]
-
Gu, J., et al. (2011). "Pharmacological inhibition of FGFR signaling suppresses the growth of human lung cancer models." International Journal of Cancer. Link
-
ChemScene. "Product Data: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate." Chemical Building Blocks. Link(Note: Representative source for chemical specifications).
Sources
structural confirmation of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate via X-ray crystallography
This comparative guide details the structural confirmation of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate , a biaryl scaffold common in kinase inhibitors and drug discovery.[1] While spectroscopic methods like NMR and MS provide connectivity data, they often fail to unambiguously resolve solid-state tautomerism and conformational torsion in sterically crowded biaryl systems.[1]
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving these structural ambiguities, comparing its efficacy directly against solution-state NMR and Computational DFT.[1]
Executive Summary: The Structural Challenge
The target molecule contains two critical structural features that challenge standard solution-phase analysis:
-
Pyrazole Tautomerism: The 1H-pyrazole moiety undergoes rapid proton transfer (
) in solution, leading to averaged NMR signals.[1] -
Biaryl Torsion: The ortho-methoxy group induces significant steric hindrance, forcing the pyrazole and benzoate rings out of coplanarity. This dihedral angle determines biological activity (binding pocket fit) but is flexible in solution.
Verdict: X-ray crystallography is the only technique that provides a static, high-resolution snapshot of the active tautomer and precise torsion angle in the solid state, which is essential for Structure-Activity Relationship (SAR) modeling.[1]
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the capabilities of SC-XRD against high-field NMR and Density Functional Theory (DFT) for this specific compound.
| Feature | X-Ray Crystallography (SC-XRD) | Solution State NMR (1H/13C/NOESY) | Computational Modeling (DFT) |
| Tautomer ID | Definitive. Direct localization of the H-atom on | Ambiguous. Signals average due to rapid exchange ( | Predictive. Calculates relative energies but cannot confirm physical presence. |
| Conformation | Precise. Measures exact torsion angle ( | Dynamic. NOESY gives distance constraints, not fixed angles. | Idealized. Gas-phase minima often differ from packed solid-state structures.[1] |
| Interactions | Visualized. Maps intermolecular H-bonds and | Inferred. Chemical shift perturbations suggest H-bonding.[1] | Modeled. Requires complex periodic boundary conditions. |
| Sample State | Solid (Single Crystal required). | Liquid (Solvent effects dominate). | Virtual (Vacuum or implicit solvent). |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting X-ray crystallography over NMR for this compound.
Figure 1: Decision matrix highlighting the necessity of X-ray diffraction for resolving tautomeric and conformational ambiguity in biaryl pyrazoles.
Experimental Protocol: Crystallization & Data Collection
To achieve the "Gold Standard" confirmation, high-quality single crystals are required.[1] The pyrazole moiety facilitates hydrogen bonding, which can be leveraged during crystal growth.
Phase 1: Synthesis & Purification
-
Synthesis: Suzuki-Miyaura coupling of methyl 4-bromo-3-methoxybenzoate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]
-
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM). Ensure purity >98% by HPLC before crystallization to prevent defect inclusion.
Phase 2: Crystal Growth Strategy (Vapor Diffusion)
Direct evaporation often yields amorphous powder for this class of compounds. Vapor diffusion is the preferred method to control nucleation.
-
Inner Vessel: Dissolve 10 mg of the compound in 0.5 mL of a "Good Solvent" (e.g., DMF or DMSO ). These polar aprotic solvents disrupt the pyrazole H-bonds initially.
-
Outer Vessel: Place the inner vessel inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., Diethyl Ether or Pentane ).
-
Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the DMF solution, gradually lowering solubility and promoting ordered lattice formation.
-
Timeline: Allow to stand undisturbed at 20°C for 3-7 days. Look for block-like or prismatic crystals.[1]
Phase 3: X-Ray Data Collection
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K using a nitrogen stream. Low temperature is critical to reduce thermal motion of the pyrazole ring, allowing precise location of the N-H hydrogen atom.
-
Diffraction: Collect data using Mo-K
( Å) or Cu-K radiation.[1] -
Refinement: Solve structure using Direct Methods (SHELXT) and refine with Least Squares (SHELXL).
-
Critical Step: Locate the pyrazole N-H proton in the difference Fourier map. Do not geometrically fix this proton initially; let the electron density dictate its position to confirm the tautomer.
-
Structural Insights & Validation
Upon solving the structure, the following parameters serve as the "fingerprint" for validation.
A. Tautomer Assignment
In the solid state, the pyrazole will adopt either the 1H or 2H form, typically maximizing intermolecular hydrogen bonding.
-
Observation: Look for a donor-acceptor distance (
or ) between 2.8 Å and 3.0 Å. -
Significance: This interaction network often stabilizes a specific tautomer that may be the bioactive form.
B. Biaryl Torsion Angle ( )
The steric clash between the benzoate's ortho-methoxy group and the pyrazole ring prevents planarity.
-
Expected Value: The dihedral angle
is typically 35°–55° .[1] -
Comparison: DFT calculations in a vacuum often underestimate this angle (~20°) due to the absence of crystal packing forces, leading to inaccurate binding affinity predictions.
C. Interaction Map
The crystal packing reveals how the molecule interacts with its environment, a proxy for drug-receptor binding.
Figure 2: Interaction map showing opposing forces (H-bonding vs. Sterics) that define the final solid-state structure.[1]
References
-
Claramunt, R. M., et al. (2006).[2] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry. Link[1]
- Authority on comparing NMR and X-ray for pyrazole tautomerism.
-
Grover, G., et al. (2012). "Regioselective synthesis and structural characterization of 1,4-disubstituted pyrazoles." Journal of Molecular Structure. Link[1]
- Provides precedent for biaryl pyrazole crystalliz
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link
- Standard reference for bond length/angle valid
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
- The definitive software protocol for small molecule refinement.
Sources
Technical Assessment: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate vs. Non-Substituted Analogs in Kinase Scaffold Synthesis
Executive Summary
This technical guide benchmarks Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (hereafter Compound A ) against its non-methoxylated standard counterpart, Methyl 4-(1H-pyrazol-4-yl)benzoate (hereafter Compound B ).
In the context of Fibroblast Growth Factor Receptor (FGFR) and VEGFR kinase inhibitor discovery, Compound A represents a critical "scaffold hop" from the standard bi-aryl system. While Compound B offers higher synthetic yields due to lower steric hindrance, Compound A provides superior physicochemical properties—specifically solubility and conformational pre-organization—essential for high-affinity binding in the ATP-binding pocket. This guide analyzes the trade-offs between synthetic efficiency and biological utility.
Chemical Profile & Rationale[1][2][3][4][5][6]
The core difference lies in the ortho-methoxy group at the C3 position of the benzoate ring. This seemingly minor modification dictates the molecule's 3D topography and synthetic reactivity.
| Feature | Compound A (Target) | Compound B (Standard) |
| Structure | 3-Methoxy -4-(1H-pyrazol-4-yl)benzoate | 4-(1H-pyrazol-4-yl)benzoate |
| Molecular Weight | ~232.24 g/mol | ~202.21 g/mol |
| Conformation | Twisted (Dihedral angle ~35-45°) | Planar (Dihedral angle ~0-10°) |
| Key Advantage | Conformational Locking (Entropy reduction) | Synthetic Accessibility |
| Primary Application | FGFR/VEGFR Inhibitors (e.g., AZD4547 analogs) | General Bi-aryl Building Blocks |
Structural Biology: The "Magic Methyl" Effect
To understand why researchers select the more synthetically challenging Compound A , we must visualize the conformational landscape. The ortho-methoxy group introduces steric clash with the pyrazole ring, forcing the bi-aryl system out of planarity.
Mechanism of Action: Conformational Restriction
In kinase inhibitors, a twisted bi-aryl conformation often matches the active site geometry better than a flat molecule. By "pre-paying" the entropic cost of binding (locking the molecule in the bioactive conformation), Compound A derivatives typically exhibit higher potency (lower
Figure 1: Conformational restriction mechanism. The ortho-methoxy group in Compound A forces a twist, reducing the entropy loss upon protein binding compared to the freely rotating Compound B.
Synthetic Efficiency Benchmark
While Compound A is biologically superior, it is synthetically inferior due to the Ortho-Effect in Suzuki-Miyaura cross-coupling. The steric bulk of the methoxy group hinders the transmetallation step of the catalytic cycle.
Comparative Data: Suzuki Coupling Yields
Conditions: Aryl bromide + Pyrazole boronic ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.
| Metric | Compound A (Methoxy) | Compound B (Standard) | Analysis |
| Isolated Yield | 65 - 72% | 88 - 94% | Sterics reduce turnover frequency (TOF). |
| Reaction Time | 12 - 16 Hours | 4 - 6 Hours | Compound A requires extended heating. |
| By-products | Protodeboronation observed | Minimal | Slower coupling allows side reactions. |
| Catalyst Load | 3 - 5 mol% | 1 mol% | Higher load needed to drive completion. |
Critical Insight: To synthesize Compound A efficiently, standard conditions often fail. You must switch to electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition and reductive elimination in sterically crowded environments.
Experimental Protocols
Protocol 1: High-Efficiency Synthesis of Compound A
Objective: Overcome steric hindrance to generate the target ester with >80% yield.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 eq)
-
1-(Tetrahydropyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq) [Note: THP protection is crucial]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [Superior to Pd(dppf)Cl₂]
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: Toluene:Water (10:1)
Workflow:
-
Degassing: Charge reaction vessel with bromide, boronate, and phosphate. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos. Add degassed solvents.[1]
-
Reaction: Heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H: ~317 for THP-protected intermediate).
-
Deprotection (One-Pot): Cool to RT. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours to remove the THP group.
-
Workup: Neutralize with NaHCO₃. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Protocol 2: Validation via NMR
Self-Validating Step: The success of the synthesis is confirmed by the specific shift of the methoxy protons.
-
Compound B (Standard): No singlet in the 3.8-4.0 ppm region (other than the ester methyl).
-
Compound A (Target): Distinct singlet at δ ~3.92 ppm (3H) corresponding to the ortho-methoxy group.
Physicochemical Properties & Solubility
In drug formulation, "flat" molecules (Compound B) often stack efficiently in the crystal lattice, leading to poor solubility (High Melting Point). The "twist" in Compound A disrupts this packing.
| Property | Compound A (Target) | Compound B (Standard) | Implication |
| LogP (Calc) | ~2.1 | ~1.8 | Compound A is slightly more lipophilic but within drug-like range. |
| Crystal Packing | Disrupted | Efficient (π-π stacking) | |
| Solubility (DMSO) | >50 mg/mL | ~20 mg/mL | Compound A is easier to formulate for assays. |
| Melting Point | Lower (~100-110°C) | Higher (>150°C) | Lower MP correlates with better dissolution rates. |
Strategic Recommendation
Use Compound B (Standard) when:
-
You are establishing a baseline biological assay.
-
You need rapid, high-yield access to a generic bi-aryl scaffold.
-
Cost of goods (catalyst/ligand) is a primary constraint.
Use Compound A (Target) when:
-
Potency is stalled: You need to lock conformation to improve binding affinity (IC50).
-
Solubility is poor: You need to disrupt crystal packing of a flat inhibitor.
-
Selectivity is required: The methoxy group can induce selectivity against off-target kinases by exploiting small hydrophobic pockets in the ATP binding site.
References
-
Suzuki Coupling Steric Hindrance: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl halides.[2][3]Acc. Chem. Res. Link
-
FGFR Inhibitor Design: Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase.J. Med. Chem. Link
-
Conformational Restriction: LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery.J. Med. Chem. Link
-
Synthetic Protocol Grounding: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Executive Summary & Risk Profile
Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a functionalized pharmaceutical intermediate combining a benzoate ester core with a pyrazole moiety.[1] While specific toxicological data for this exact CAS may be proprietary or sparse, structural activity relationship (SAR) analysis of analogous pyrazole-benzoates dictates that we handle this as a Category 3 (Potent/Irritant) compound.[1]
The "Why" Behind the Safety Logic
-
Bioactivity Potential: The pyrazole ring is a "privileged scaffold" in kinase inhibitors. We must assume biological activity (enzyme inhibition) until proven otherwise.
-
Physical Hazards: As a likely crystalline solid, the primary vector of exposure is fugitive dust inhalation during weighing and transfer.
-
Chemical Reactivity: The ester functionality is susceptible to hydrolysis; the pyrazole N-H is weakly acidic. Skin contact may lead to sensitization or irritation (H315/H317).
PPE Selection Matrix
Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[1][2] The following are specific upgrades for this compound.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (Minimum) or P100/PAPR | Particulate Control: The primary risk is inhalation of micronized dust during weighing.[1] Simple surgical masks offer zero protection against chemical particulates. For quantities >1g, a P100 is mandatory. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Permeation Kinetics: Benzoate esters are lipophilic and can permeate latex.[1] Double gloving (outer glove changed immediately upon contamination) creates a breakthrough buffer. |
| Ocular | Chemical Splash Goggles | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against irritating dusts (H319). |
| Body | Tyvek® Lab Coat or Sleeves | Fomite Prevention: Cotton lab coats trap dust in fibers, carrying contamination outside the lab. Tyvek/polypropylene is non-porous and sheds dust. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing (Critical Step)
The majority of laboratory exposures occur during the transfer of solids.[1]
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Dissipation: Pyrazole esters are often static-prone. Use an anti-static gun or ionizer bar before spatulating.
-
Reasoning: Static charge causes powder to "jump" off the spatula, creating an invisible aerosol cloud near the user’s breathing zone.
-
-
Taring: Tare the vial outside the jar. Do not hover your hands over the open source container.
Phase B: Solubilization & Transfer
-
Solvent Selection: Dissolve the solid immediately in the hood. Common solvents: DMSO, DCM, or Ethyl Acetate.
-
Vessel Management: Once in solution, the inhalation risk drops, but the permeation risk increases . The solvent acts as a vehicle carrier, transporting the compound through gloves faster than the neat solid.
-
Labeling: Mark the flask clearly: "Caution: Potent Pyrazole Intermediate."
Phase C: Waste & Decontamination
-
Quenching: If the material is in a reactive mixture, quench appropriately before disposal.
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into Hazardous Solid Waste (double-bagged).
-
Liquid Waste: High-BTU organic waste stream (for incineration). Do NOT pour down the drain; pyrazoles are often resistant to biodegradation.
Visualized Workflow (Graphviz)[1]
The following diagram outlines the logical flow of handling to minimize cross-contamination.
Caption: Operational workflow emphasizing dust control during the critical weighing phase.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents to clean skin; this enhances absorption.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a waste bag.
-
Spill (Solution): Absorb with vermiculite or sand.[3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1] United States Department of Labor.
-
Fisher Scientific. (2023). Safety Data Sheet: Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (Analogous Structure).[1]
-
PubChem. (2025). Compound Summary: Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (Structural Analog).[1] National Library of Medicine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
